MJE3
Description
Properties
Molecular Formula |
C35H40N2O7 |
|---|---|
Molecular Weight |
600.71 |
IUPAC Name |
2-(4-(((1-(benzyloxy)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)oxy)-1-oxaspiro[2.5]octan-6-yl)propan-2-yl hex-5-ynoate |
InChI |
InChI=1S/C35H40N2O7/c1-4-5-7-16-31(38)44-34(2,3)26-17-18-35(23-42-35)30(20-26)43-33(40)37-29(32(39)41-22-24-12-8-6-9-13-24)19-25-21-36-28-15-11-10-14-27(25)28/h1,6,8-15,21,26,29-30,36H,5,7,16-20,22-23H2,2-3H3,(H,37,40) |
InChI Key |
OUZLIMFGHKWCDE-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)C(NC(OC2C3(CO3)CCC(C(C)(C)OC(CCCC#C)=O)C2)=O)CC4=CNC5=C4C=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MJE3; MJE 3; MJE-3 |
Origin of Product |
United States |
Foundational & Exploratory
MJE3: A Technical Guide to its Mechanism of Action in Glycolysis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
MJE3 is a cell-permeable, small-molecule inhibitor that targets the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1). By covalently modifying a key lysine residue in the active site of PGAM1, this compound effectively inhibits its catalytic activity. This inhibition leads to a disruption of glycolytic flux, with downstream consequences for cellular metabolism and proliferation, particularly in cancer cells that exhibit a high glycolytic rate (the Warburg effect). This technical guide provides a detailed overview of the mechanism of action of this compound, including its effects on cellular pathways, available quantitative data, and relevant experimental protocols.
Introduction to this compound and its Target: PGAM1
This compound is a spiroepoxide-containing compound identified as an inhibitor of Phosphoglycerate Mutase 1 (PGAM1).[1] PGAM1 is a crucial enzyme in the glycolytic pathway, where it catalyzes the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). This step is essential for the subsequent conversion of 2-PG to phosphoenolpyruvate and ultimately to pyruvate, generating ATP. In many cancer types, PGAM1 is overexpressed, contributing to the altered metabolic state of tumor cells.[2] Therefore, inhibition of PGAM1 presents a promising therapeutic strategy for cancer treatment.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the covalent inactivation of PGAM1. This compound specifically targets Lysine-100 (K100), a conserved and critical residue located within the active site of PGAM1.[1] The spiroepoxide moiety of this compound is highly reactive and forms a covalent bond with the lysine residue. This irreversible modification of the active site renders the enzyme catalytically inactive.
The inhibition of PGAM1 by this compound has significant downstream effects on cellular metabolism:
-
Disruption of Glycolysis: The blockage of the conversion of 3-PG to 2-PG leads to an accumulation of 3-PG and a depletion of 2-PG. This imbalance disrupts the normal flow of metabolites through the glycolytic pathway.
-
Inhibition of the Pentose Phosphate Pathway (PPP): The accumulation of 3-PG has been shown to allosterically inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative branch of the pentose phosphate pathway. This pathway is vital for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, as well as for producing precursors for nucleotide synthesis.
-
Anti-proliferative Effects: By disrupting both glycolysis and the PPP, this compound can significantly impair the bioenergetic and biosynthetic capacities of cancer cells, leading to a reduction in cell proliferation.[1]
Quantitative Data
While detailed enzyme kinetics for this compound are not widely published, the following quantitative data on its anti-proliferative effects have been reported.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | Human Breast Carcinoma Cells | 33 µM |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Glycolysis Inhibition
The following diagram illustrates the mechanism of this compound action and its impact on glycolysis and the pentose phosphate pathway.
Caption: this compound covalently inactivates PGAM1, blocking the conversion of 3-PG to 2-PG.
Experimental Workflow: PGAM1 Activity Assay
A common method to determine PGAM1 activity is a coupled enzyme assay. The production of 2-PG by PGAM1 is coupled to the enolase and pyruvate kinase reactions, and the resulting pyruvate is then reduced by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm.
Caption: Workflow for a coupled enzyme assay to measure PGAM1 activity.
Experimental Protocols
PGAM1 Enzyme Activity Assay (Coupled Assay)
This protocol is a general guideline for a coupled enzyme assay to measure PGAM1 activity.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
ADP
-
NADH
-
3-Phosphoglycerate (3-PG)
-
Enolase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Purified PGAM1 enzyme
-
This compound (or other inhibitor)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, MgCl2, ADP, NADH, enolase, PK, and LDH. The final concentrations of each component should be optimized for the specific assay conditions.
-
Add inhibitor: To the appropriate wells of the 96-well plate, add the desired concentrations of this compound or a vehicle control.
-
Add PGAM1: Add the purified PGAM1 enzyme to all wells except for the negative control wells.
-
Pre-incubate: Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add the substrate, 3-PG, to all wells to start the reaction.
-
Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes).
-
Data analysis: Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., human breast carcinoma cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilize formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control. Plot the results and determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the role of PGAM1 in glycolysis and cancer metabolism. Its mechanism of covalent inactivation of PGAM1 leads to a cascade of metabolic changes that ultimately inhibit cell proliferation. The provided information and protocols offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PGAM1 with inhibitors like this compound. Further studies are warranted to fully elucidate the detailed enzyme kinetics and in vivo efficacy of this compound.
References
MJE3: A Technical Guide on its Antiproliferative Effects in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
MJE3 is a synthetic spiroepoxide compound that has demonstrated antiproliferative effects against human breast cancer cell lines. Its primary mechanism of action is the covalent and irreversible inhibition of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. By targeting PGAM1, this compound disrupts cancer cell metabolism, leading to a reduction in cell proliferation. While the direct quantitative effects of this compound on specific breast cancer cell lines regarding IC50 values, apoptosis induction rates, and cell cycle phase distribution are not extensively detailed in publicly available literature, this guide synthesizes the known information about its mechanism of action and provides standardized experimental protocols to enable researchers to investigate these parameters.
Introduction
Breast cancer remains a significant global health concern, and the development of novel therapeutic agents with specific molecular targets is a critical area of research. Altered glucose metabolism, specifically the reliance on aerobic glycolysis even in the presence of oxygen (the Warburg effect), is a hallmark of many cancers, including breast cancer. This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. Phosphoglycerate Mutase 1 (PGAM1), an enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate in the glycolytic pathway, has emerged as a promising target for anticancer drug development.
This compound was identified as the first cell-permeable, small-molecule inhibitor of PGAM1[1]. It acts by covalently modifying lysine-100 within the active site of the enzyme, leading to its inactivation[1]. This guide provides a comprehensive overview of the known antiproliferative effects of this compound on breast cancer cells, its mechanism of action, and detailed protocols for key experimental assays to further characterize its therapeutic potential.
Mechanism of Action: Inhibition of PGAM1
This compound's primary molecular target is the glycolytic enzyme PGAM1. The structural integrity of this compound, which includes an indole ring, a carboxylic acid, and a specific stereochemical orientation of the spiroepoxide on a rigid cyclohexane scaffold, is crucial for its potent inhibitory activity[1].
Signaling Pathway of PGAM1 Inhibition by this compound
The inhibition of PGAM1 by this compound has direct consequences on cellular metabolism and downstream signaling pathways that are dependent on glycolytic flux.
References
Unveiling the Molecular Embrace: A Technical Guide to the MJE3 Binding Site on PGAM1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the binding interaction between the covalent inhibitor MJE3 and its target, phosphoglycerate mutase 1 (PGAM1), a key enzyme in glycolysis often upregulated in cancer. Understanding this interaction at a molecular level is crucial for the rational design of novel therapeutics targeting cancer metabolism. This document provides a comprehensive overview of the binding site, quantitative data, detailed experimental methodologies, and visual representations of the associated pathways and workflows.
Executive Summary
This compound is a cell-permeable, natural product-inspired spiroepoxide that covalently inhibits human phosphoglycerate mutase 1 (PGAM1).[1] Through a combination of cell-based screening, in situ proteome reactivity profiling, and mass spectrometry, the specific binding site of this compound has been identified as Lysine-100 (K100) within the active site of PGAM1.[1][2] This irreversible covalent modification leads to the inactivation of PGAM1, disruption of glycolysis, and subsequent inhibition of cancer cell proliferation.[1] The binding is highly specific, relying on a unique combination of structural features within the this compound molecule, including an indole ring, a carboxylic acid, and the stereochemistry of the spiroepoxide moiety, all presented on a rigid cyclohexane scaffold.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound and other relevant inhibitors with PGAM1. It is important to note that while the half-maximal inhibitory concentration (IC50) for this compound's effect on cell proliferation is documented, a direct measure of its binding affinity (K_d_ or K_i_) to PGAM1 has not been reported in the reviewed literature.
| Compound | Target(s) | Parameter | Value | Cell Line/System | Reference(s) |
| This compound | PGAM1 | IC50 (Cell Proliferation) | 33 µM | Human Breast Carcinoma Cells | [3] |
| This compound | PGAM1 | Binding Affinity (K_d_ or K_i_) | Not Reported | - | - |
| PGMI-004A | PGAM1 | IC50 (Enzymatic Activity) | ~13.1 µM | Recombinant PGAM1 | |
| PGMI-004A | PGAM1 | Binding Affinity (K_d) | 7.2 ± 0.7 µM | Recombinant PGAM1 | [4] |
| (-)-Epigallocatechin-3-gallate (EGCG) | PGAM1 | - | - | - | [3] |
Experimental Protocols
The identification and characterization of the this compound binding site on PGAM1 involved a multi-step experimental workflow. The following are detailed descriptions of the key experimental protocols employed.
Cell-Based Screening for Anti-Proliferative Compounds
The initial discovery of this compound was the result of a cell-based screen designed to identify compounds with anti-proliferative effects against cancer cells.
-
Objective: To identify small molecules from a natural product-inspired library that inhibit the proliferation of human breast cancer cells.
-
Cell Line: Human breast adenocarcinoma cell line (e.g., MDA-MB-231).
-
Methodology:
-
Cells were seeded in multi-well plates and allowed to adhere overnight.
-
A library of spiroepoxide compounds, including this compound, was added to the cells at various concentrations.
-
Cells were incubated with the compounds for a defined period (e.g., 48-72 hours).
-
Cell proliferation was assessed using a standard method such as the MTT assay, which measures metabolic activity as an indicator of cell viability.
-
The concentration of each compound required to inhibit cell proliferation by 50% (IC50) was determined.
-
In Situ Proteome Reactivity Profiling for Target Identification
To identify the molecular target of this compound, a chemoproteomic technique called in situ proteome reactivity profiling was utilized. This method identifies proteins that are covalently modified by a reactive small molecule in a cellular context.
-
Objective: To identify the protein target(s) of this compound in intact human breast cancer cells.
-
Methodology:
-
Intact human breast cancer cells were treated with this compound.
-
The proteome was extracted from the treated cells.
-
The proteome was then incubated with a broad-spectrum, biotinylated activity-based probe that reacts with the active sites of various enzymes.
-
Proteins that were covalently modified by this compound in the intact cells were no longer available to react with the biotinylated probe.
-
Biotinylated proteins were enriched using avidin affinity chromatography.
-
The enriched proteins were separated by SDS-PAGE, and protein bands that showed decreased intensity in the this compound-treated sample compared to a control sample were identified as potential targets of this compound.
-
These protein bands were excised and identified by mass spectrometry. PGAM1 was identified as a protein that was specifically labeled by this compound in intact cells.[1]
-
Mass Spectrometry for Pinpointing the Binding Site
Following the identification of PGAM1 as the target of this compound, mass spectrometry was employed to determine the precise amino acid residue that was covalently modified.
-
Objective: To identify the specific amino acid residue(s) on PGAM1 that are covalently modified by this compound.
-
Methodology:
-
Recombinant human PGAM1 was incubated with this compound to allow for covalent modification.
-
The this compound-PGAM1 complex was digested into smaller peptides using a protease such as trypsin.
-
The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS spectra of the peptides were searched against the known amino acid sequence of PGAM1.
-
A peptide was identified that had a mass shift corresponding to the addition of the this compound molecule.
-
Fragmentation analysis of this modified peptide in the MS/MS spectrum revealed that the mass modification was located on Lysine-100 (K100) .[2]
-
Molecular Modeling of the this compound-PGAM1 Complex
Computational docking studies were performed to provide a structural rationale for the specific interaction between this compound and the active site of PGAM1.
-
Objective: To visualize the binding mode of this compound within the active site of PGAM1 and to understand the structural basis for its inhibitory activity.
-
Methodology:
-
A three-dimensional structural model of human PGAM1 was obtained or generated.
-
The structure of this compound was built and energy-minimized.
-
Molecular docking simulations were performed using software such as AutoDock or Glide. These programs predict the preferred orientation of a ligand when bound to a protein target.
-
The docking protocol would typically involve defining a binding pocket around the active site of PGAM1, including the catalytically important residue His11 and the identified binding site residue Lys100.
-
The docking results were analyzed to identify the most energetically favorable binding poses of this compound.
-
These models revealed key non-covalent interactions, such as those involving the indole ring and carboxylic acid of this compound, that position the spiroepoxide for covalent reaction with the side chain of Lys100.[2]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the this compound-PGAM1 interaction.
PGAM1 in the Glycolytic Pathway and its Regulation
Caption: PGAM1's central role in glycolysis and its upstream regulation.
Experimental Workflow for this compound Target Identification
Caption: Workflow for the identification of PGAM1 as the target of this compound.
Logical Relationship of this compound's Structural Features to PGAM1 Binding
Caption: The interplay of this compound's structural elements in binding to PGAM1.
References
- 1. Mechanistic and structural requirements for active site labeling of phosphoglycerate mutase by spiroepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and structural requirements for active site labeling of phosphoglycerate mutase by spiroepoxides - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
MJE3: A Technical Guide to a Novel Research Compound Targeting Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental protocols related to the research compound MJE3. This compound is a potent, cell-permeable small-molecule inhibitor of phosphoglycerate mutase-1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2][3][4] By covalently modifying and inactivating PGAM1, this compound demonstrates significant anti-proliferative effects in cancer cells, highlighting the therapeutic potential of targeting tumor metabolism.[1][5] This document details the discovery of this compound, its biochemical properties, and provides comprehensive protocols for key experimental assays to facilitate further research and development.
Discovery and Core Properties
This compound was identified through a pharmacological screening of a natural product-inspired library of spiroepoxide probes.[1][4] This screening aimed to identify compounds with anti-proliferative effects against human breast cancer cells. This compound emerged as a lead compound that covalently inactivates phosphoglycerate mutase-1 (PGAM1), a glycolytic enzyme often upregulated in cancer.[1][5]
Structural Features:
The potent inhibitory activity of this compound is attributed to a unique combination of structural elements presented on a rigid cyclohexane scaffold:
-
Spiroepoxide Moiety: This reactive group is crucial for the covalent modification of the target enzyme.
-
Indole Ring and Carboxylic Acid: These recognition elements are vital for the specific binding of this compound to the active site of PGAM1.[1][4]
-
Stereochemical Orientation: The specific stereochemistry of the spiroepoxide is a critical determinant of its biological activity.[1][4]
Quantitative Data
The anti-proliferative activity of this compound has been quantified, and its inhibitory effect on its target, PGAM1, has been characterized. For comparative purposes, data for another notable PGAM1 inhibitor, PGMI-004A, is also presented.
| Compound | Assay | Cell Line/Target | IC50 | Reference |
| This compound | Anti-proliferation | Human Breast Carcinoma Cells | 33 µM | [6] |
| PGMI-004A | PGAM1 Inhibition | Purified Human PGAM1 | 13.1 µM | [5] |
| PGMI-004A | Binding Affinity (Kd) | Purified Human PGAM1 | 7.2 ± 0.7 µM | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by directly targeting and inhibiting the glycolytic enzyme PGAM1.[1][5] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), a critical step in glycolysis.
Mechanism of Inhibition:
This compound covalently modifies lysine-100 (K100) within the active site of PGAM1.[1][2][4] This irreversible binding leads to the inactivation of the enzyme, disrupting the glycolytic pathway.[1][2] The inhibition of PGAM1 by this compound leads to an accumulation of 3-PG and a depletion of 2-PG.[1]
Downstream Effects:
The inhibition of PGAM1 and the subsequent alteration of 3-PG and 2-PG levels have significant downstream consequences for cancer cell metabolism and proliferation:
-
Inhibition of Glycolysis: The primary effect is the disruption of the glycolytic pathway, a central route for energy production in rapidly proliferating cancer cells.[1]
-
Inhibition of the Pentose Phosphate Pathway (PPP): The accumulation of 3-PG allosterically inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative branch of the PPP.[1] This pathway is crucial for the synthesis of nucleotides and the maintenance of redox balance.
-
Suppression of Biosynthesis: The combined inhibition of glycolysis and the PPP curtails the supply of essential precursors for the biosynthesis of macromolecules such as nucleic acids and lipids, which are required for cell growth and division.[1]
Signaling Pathway Diagram:
Caption: this compound inhibits PGAM1, disrupting glycolysis and the PPP, leading to reduced biosynthesis and cancer cell proliferation.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is known to have been discovered from a library of natural product-inspired spiroepoxides. The synthesis of such libraries typically involves multi-step organic synthesis routes to generate structurally diverse small molecules based on natural product scaffolds. The key features of this compound, including the spiroepoxide, indole, and carboxylic acid moieties on a cyclohexane core, would have been incorporated through stereoselective synthetic methods.
In Situ Proteome Reactivity Profiling
This technique was instrumental in identifying PGAM1 as the direct target of this compound. A detailed, compound-specific protocol is not available, but the general workflow is as follows:
Experimental Workflow Diagram:
Caption: Workflow for identifying protein targets of reactive compounds like this compound in living cells.
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
Materials:
-
Breast cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
PGAM1 Activity Assay
This is a coupled enzyme assay to measure the activity of PGAM1 in cell lysates.
Materials:
-
Cell lysates prepared in a suitable lysis buffer
-
Reaction Buffer (100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl)
-
NADH (0.2 mM)
-
ADP (1.5 mM)
-
2,3-bisphosphoglycerate (10 µM)
-
Lactate dehydrogenase (0.6 units/mL)
-
Pyruvate kinase (0.5 units/mL)
-
Enolase (0.3 units/mL)
-
3-phosphoglycerate (1 mM)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reaction Mix:
-
Prepare a master reaction mix containing all components except the 3-phosphoglycerate substrate.
-
-
Sample Preparation:
-
Add a specific amount of cell lysate (protein concentration should be determined beforehand) to the wells of a 96-well plate.
-
Include a blank control with lysis buffer instead of cell lysate.
-
-
Initiate Reaction:
-
Add the reaction mix to each well containing the cell lysate.
-
Start the reaction by adding 3-phosphoglycerate to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
PGAM1 activity is proportional to this rate and can be calculated using the molar extinction coefficient of NADH.
-
Conclusion
This compound is a valuable research compound for studying the role of glycolysis and metabolic reprogramming in cancer. Its specific mechanism of action as a covalent inhibitor of PGAM1 provides a powerful tool for dissecting the intricate connections between cellular metabolism and proliferation. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the biological effects of this compound and to explore the therapeutic potential of targeting PGAM1 in cancer and other diseases with altered metabolism.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. mbl.edu [mbl.edu]
exploring the cell permeability of the MJE3 compound
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the cell permeability of MJE3, a small-molecule inhibitor of phosphoglycerate mutase-1 (PGAM1). This compound has demonstrated anti-proliferative effects in human breast cancer cells, making its ability to cross the cell membrane a critical aspect of its therapeutic potential.[1][2] This document summarizes the available data, outlines relevant experimental protocols, and visualizes the compound's mechanism of action.
Quantitative Data on this compound Bioactivity
Direct quantitative data on the cell permeability of this compound, such as apparent permeability coefficients (Papp) from Caco-2 or PAMPA assays, are not extensively available in the public domain. However, the compound's biological activity in cell-based assays serves as a strong indirect indicator of its ability to permeate cells and engage with its intracellular target.
| Parameter | Cell Line | Value | Description |
| IC50 | Human Breast Carcinoma Cells | 33 μM | The half-maximal inhibitory concentration for inhibiting cell proliferation, indicating that this compound enters the cells to exert its effect.[3] |
Mechanism of Action: PGAM1 Inhibition
This compound exerts its anti-proliferative effects by covalently inactivating phosphoglycerate mutase-1 (PGAM1), a crucial enzyme in the glycolytic pathway.[1][3] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] By inhibiting PGAM1, this compound disrupts glycolysis, a metabolic pathway often upregulated in cancer cells, thereby hindering their proliferation.[1][4] The inhibitor acts by specifically labeling the lysine-100 residue in the active site of PGAM1.[1]
References
Section 1: PGAM1 - Structure, Function, and Known Interactions
An in-depth analysis of current scientific literature reveals no direct evidence or published research on a complex specifically named "MJE3-PGAM1." Searches for "this compound" as a distinct molecular entity did not yield any recognized protein or compound with this designation. It is possible that "this compound" is a proprietary name, an internal project code, a typographical error, or a yet-to-be-published discovery.
Conversely, Phosphoglycerate Mutase 1 (PGAM1) is a well-characterized enzyme that plays a crucial role in glycolysis. Extensive research has been conducted on its structure, function, and interactions with other molecules.
Given the absence of information on the "this compound-PGAM1 complex," this guide will proceed by providing a detailed overview of PGAM1 as a potential target and outline the established experimental workflows and methodologies that would be essential for the structural and functional analysis of a putative PGAM1-ligand complex. This framework will serve as a comprehensive guide for researchers investigating novel interactions with PGAM1.
Phosphoglycerate Mutase 1 (PGAM1) is a key metabolic enzyme that catalyzes the isomerization of 3-phosphoglycerate to 2-phosphoglycerate, a critical step in both glycolysis and the pentose phosphate pathway. PGAM1 is a dimeric protein, with each subunit containing an active site.
Quantitative Data on PGAM1
The following table summarizes key quantitative data for human PGAM1.
| Parameter | Value | Reference |
| Molecular Weight (monomer) | ~28.8 kDa | UniProt P18669 |
| Number of Amino Acids | 254 | UniProt P18669 |
| Subcellular Location | Cytoplasm | GeneCards PGAM1 |
| Catalytic Activity (kcat) | ~570 s⁻¹ | PMID: 17114228 |
| Michaelis Constant (Km for 3-PGA) | ~0.2 mM | PMID: 17114228 |
Known Classes of PGAM1 Interactors
PGAM1 is known to interact with a variety of other proteins and small molecules. These interactions can modulate its enzymatic activity and link it to other cellular processes.
| Interactor Class | Examples | Functional Consequence |
| Allosteric Inhibitors | This compound (hypothetical), Anthraquinone derivatives | Reduction of catalytic activity |
| Substrate Analogs | 3-Phosphoglycerate, 2-Phosphoglycerate | Competitive inhibition |
| Protein Binding Partners | Lactate dehydrogenase A (LDHA) | Metabolic channeling |
Section 2: Experimental Protocols for Analyzing a Novel PGAM1 Complex
To characterize a novel complex, such as the hypothetical this compound-PGAM1, a multi-faceted approach combining biophysical, structural, and cellular techniques is required.
Protein Expression and Purification
Objective: To produce high-purity PGAM1 for downstream experiments.
Methodology:
-
Cloning: The human PGAM1 gene is cloned into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).
-
Expression: The vector is transformed into a suitable expression host (e.g., E. coli BL21(DE3)). Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: Cells are harvested and lysed by sonication in a buffer containing protease inhibitors.
-
Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged PGAM1 is eluted with an imidazole gradient.
-
Further Purification: Size-exclusion chromatography is used to remove aggregates and further purify the protein.
-
Quality Control: Protein purity and concentration are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Biophysical Characterization of Binding
Objective: To quantify the binding affinity and kinetics of the ligand (e.g., this compound) to PGAM1.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Purified PGAM1 is immobilized on a sensor chip (e.g., CM5).
-
Binding: A series of concentrations of the analyte (this compound) are flowed over the chip.
-
Data Acquisition: The change in the refractive index at the sensor surface is measured in real-time, generating sensorgrams.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
Structural Analysis by X-ray Crystallography
Objective: To determine the three-dimensional structure of the PGAM1-ligand complex at atomic resolution.
Methodology:
-
Crystallization: The purified PGAM1 is co-crystallized with the ligand (this compound) by vapor diffusion. A high-throughput screen of different crystallization conditions (e.g., pH, precipitant, temperature) is performed.
-
Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data is processed, and the structure is solved by molecular replacement using a known PGAM1 structure as a search model. The model is refined against the experimental data.
-
Validation: The final structure is validated for its geometric and stereochemical quality.
Section 3: Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key workflows and logical relationships in the analysis of a novel PGAM1 complex.
Caption: A general experimental workflow for characterizing a novel PGAM1-ligand complex.
Caption: A detailed workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: A simplified workflow for X-ray crystallography.
MJE3's Impact on Downstream Glycolytic Pathway Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MJE3 is a cell-permeable, small-molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a critical enzyme in the glycolytic pathway.[1] By targeting PGAM1, this compound disrupts the metabolic activity of cancer cells, which often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. This guide provides an in-depth analysis of the downstream effects of this compound on the glycolytic pathway, supported by quantitative data from studies on PGAM1 inhibition, detailed experimental methodologies, and visual representations of the underlying biochemical processes. Understanding the metabolic consequences of this compound action is crucial for its development as a potential therapeutic agent in oncology.
Introduction: The Role of PGAM1 in Glycolysis and Cancer
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and essential precursor metabolites for biosynthesis.[2] In many cancer cells, there is an increased reliance on glycolysis even in the presence of oxygen. PGAM1 catalyzes the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the payoff phase of glycolysis.[1][2] This step is crucial for maintaining the flow of metabolites towards pyruvate production.
This compound has been identified as a specific inhibitor of PGAM1, covalently modifying lysine-100 in the active site of the enzyme.[1] Inhibition of PGAM1 by this compound is expected to lead to the accumulation of the substrate 3-PG and the depletion of the product 2-PG. This disbalance has significant repercussions for downstream metabolic pathways, including the pentose phosphate pathway (PPP) and serine biosynthesis, ultimately impacting cancer cell proliferation and tumor growth.[2]
Quantitative Effects of PGAM1 Inhibition on Glycolytic Metabolites
Table 1: Relative Abundance of Glycolytic Metabolites Following PGAM1 Knockdown
| Metabolite | Fold Change (shPGAM1 vs. Control) |
| 3-Phosphoglycerate (3-PG) | ~4.5 |
| 2-Phosphoglycerate (2-PG) | ~0.3 |
Data derived from Hitosugi et al., Cancer Cell, 2012. The study utilized shRNA to knockdown PGAM1 in H1299 lung cancer cells.
Table 2: Effect of a PGAM1 Inhibitor (PGMI-004A) on Glycolytic Intermediates
| Metabolite | Fold Change (PGMI-004A vs. Control) |
| 3-Phosphoglycerate (3-PG) | Increased |
| 2-Phosphoglycerate (2-PG) | Decreased |
Qualitative changes reported in Hitosugi et al., Cancer Cell, 2012, following treatment of cancer cells with the PGAM1 inhibitor PGMI-004A.
The direct consequence of PGAM1 inhibition is a significant increase in the intracellular concentration of 3-PG and a marked decrease in 2-PG. This metabolic bottleneck is predicted to lead to a reduction in the levels of all subsequent glycolytic intermediates.
Table 3: Predicted Downstream Effects of this compound on Glycolytic Metabolites
| Metabolite | Predicted Change | Rationale |
| Phosphoenolpyruvate (PEP) | Decrease | Reduced availability of its precursor, 2-PG. |
| Pyruvate | Decrease | Reduced flux through the lower part of the glycolytic pathway. |
| Lactate | Decrease | Reduced availability of pyruvate, the substrate for lactate dehydrogenase. |
Signaling Pathways and Metabolic Regulation by this compound
The inhibition of PGAM1 by this compound initiates a cascade of metabolic reprogramming that extends beyond simple disruption of the glycolytic flux. The accumulation of 3-PG and depletion of 2-PG have significant regulatory roles.
-
Inhibition of the Pentose Phosphate Pathway (PPP): Elevated levels of 3-PG have been shown to allosterically inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative arm of the PPP.[2] This pathway is crucial for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis.
-
Regulation of Serine Biosynthesis: 2-PG is an allosteric activator of 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine biosynthesis pathway which diverts 3-PG from glycolysis.[2] Depletion of 2-PG by this compound would therefore lead to reduced PHGDH activity, further contributing to the accumulation of 3-PG.
Experimental Protocols
The following provides a detailed methodology for a typical experiment designed to quantify the effects of this compound on glycolytic pathway metabolites in cancer cells using Liquid Chromatography-Mass Spectrometry (LC-MS).
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., H1299, MDA-MB-231) in 6-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). A typical concentration range for this compound would be 10-50 µM.
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) to allow for the inhibitor to exert its effects.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
LC-MS Analysis
-
Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS system.
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile and water, both containing a suitable modifier like ammonium acetate.
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode to detect the phosphorylated glycolytic intermediates.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify the peaks corresponding to the targeted glycolytic metabolites based on their accurate mass and retention time compared to authentic standards.
Logical Relationships and Therapeutic Implications
The inhibition of PGAM1 by this compound highlights a key vulnerability in cancer cells that are highly dependent on glycolysis. The resulting metabolic disruption not only curtails energy production but also impedes the synthesis of essential building blocks for proliferation.
The targeted inhibition of PGAM1 by this compound represents a promising strategy for cancer therapy. By understanding the precise downstream metabolic consequences, researchers can better design combination therapies and identify patient populations most likely to respond to this novel therapeutic approach. Further quantitative metabolomics studies are warranted to fully elucidate the metabolic rewiring induced by this compound in various cancer types.
Conclusion
This compound, as a specific inhibitor of the glycolytic enzyme PGAM1, holds significant potential as an anti-cancer agent. Its mechanism of action leads to a predictable and significant alteration in the levels of downstream glycolytic metabolites, most notably an accumulation of 3-PG and a depletion of 2-PG. This primary effect triggers a cascade of secondary metabolic disruptions, including the inhibition of the pentose phosphate pathway and anabolic biosynthesis, which are critical for cancer cell survival and proliferation. The provided experimental framework offers a robust methodology for further quantitative investigation into the metabolic effects of this compound. Continued research in this area will be instrumental in advancing this compound and other PGAM1 inhibitors through the drug development pipeline.
References
Methodological & Application
MJE3 Experimental Protocol for In Vitro Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MJE3 is a cell-permeable, small-molecule inhibitor of phosphoglycerate mutase-1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). By inhibiting PGAM1, this compound disrupts glycolysis and downstream metabolic processes, leading to anti-proliferative effects in cancer cells.[1][2] These application notes provide a comprehensive guide for the in vitro use of this compound, including protocols for assessing its effects on cell viability and metabolism.
Mechanism of Action
This compound acts as an irreversible inhibitor of PGAM1 by covalently modifying the lysine-100 residue within the enzyme's active site.[2] This modification inactivates the enzyme, leading to an accumulation of the substrate 3-PG and a depletion of the product 2-PG. The increase in 3-PG levels can inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway (PPP), thereby reducing nucleotide and fatty acid biosynthesis. The decrease in 2-PG can also provide feedback to inhibit 3-phosphoglycerate dehydrogenase (PHGDH), further contributing to the accumulation of 3-PG.[1]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Researchers should note that the IC50 value can vary significantly between different cell lines and experimental conditions. It is therefore crucial to determine the IC50 for each specific cell line of interest.
| Parameter | Cell Line | Value | Reference |
| IC50 | Human Breast Carcinoma Cells | 33 µM | [3] |
Experimental Protocols
1. Determination of this compound IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (resuspended in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
2. Analysis of Glycolytic Flux
This protocol provides a method to assess the effect of this compound on glycolysis by measuring glucose consumption and lactate production.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Glucose Assay Kit
-
Lactate Assay Kit
-
Cell counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the end of the experiment.
-
Allow cells to attach for 24 hours.
-
Treat the cells with this compound at a concentration around the predetermined IC50 value and a vehicle control for 24-48 hours.
-
-
Sample Collection:
-
At the end of the incubation period, collect the cell culture medium from each well.
-
Trypsinize and count the cells in each well to normalize the data.
-
-
Metabolite Measurement:
-
Measure the glucose and lactate concentrations in the collected medium using commercially available kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the glucose consumption by subtracting the glucose concentration in the medium of treated cells from the concentration in the fresh medium.
-
Normalize the glucose consumption and lactate production to the cell number.
-
Compare the normalized values between this compound-treated and control cells. A decrease in glucose consumption and lactate production indicates an inhibition of glycolysis.
-
Visualizations
References
Application Notes and Protocols: Determining Optimal MJE3 Concentration for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJE3 is a cell-permeable, small-molecule inhibitor of phosphoglycerate mutase-1 (PGAM1), a key enzyme in the glycolytic pathway.[1] By covalently inactivating PGAM1, this compound has demonstrated anti-proliferative effects in cancer cells, making it a valuable tool for studying cancer metabolism and as a potential therapeutic agent.[1] The optimal concentration of this compound is critical for achieving maximal efficacy while minimizing off-target effects and cytotoxicity. These application notes provide a comprehensive guide to determining the optimal this compound concentration for various cell-based assays.
Mechanism of Action
This compound is a spiroepoxide compound that selectively targets and covalently modifies a conserved active site residue, lysine-100, of PGAM1.[1] This irreversible binding leads to the inactivation of the enzyme, thereby inhibiting the conversion of 3-phosphoglycerate to 2-phosphoglycerate, a crucial step in glycolysis. The disruption of this pathway can lead to decreased cell proliferation and viability, particularly in cancer cells that exhibit a high glycolytic rate (the Warburg effect).
Caption: this compound inhibits the PGAM1-catalyzed conversion of 3-phosphoglycerate to 2-phosphoglycerate in the glycolytic pathway.
Experimental Workflow for Determining Optimal this compound Concentration
The process of determining the optimal this compound concentration is a multi-step approach that involves assessing cytotoxicity, target engagement, and functional outcomes.
References
MJE3: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
MJE3 is a small molecule inhibitor of phosphoglycerate mutase-1 (PGAM1), a key enzyme in the glycolytic pathway.[1] By covalently modifying the active site lysine residue (K100), this compound effectively inactivates PGAM1, leading to the inhibition of glycolysis and subsequent anti-proliferative effects in cancer cells.[1] These characteristics make this compound a compound of significant interest for cancer research and drug development. This document provides a summary of the available information on this compound and general protocols for its handling and use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₅H₄₀N₂O₇ | N/A |
| Molecular Weight | 600.71 g/mol | N/A |
| Appearance | Solid powder (assumed) | N/A |
| Storage | Store at -20°C | N/A |
Solubility
Extensive searches for quantitative solubility data of this compound in common laboratory solvents (e.g., DMSO, ethanol, water, PBS) did not yield specific information. The lack of published solubility data necessitates a cautious and empirical approach to solution preparation.
General Recommendations for Solubility Testing:
For a novel or poorly characterized compound like this compound, it is recommended to perform small-scale solubility tests to determine the most appropriate solvent and maximum achievable concentration.
| Solvent | Starting Concentration (suggested) | Observations to Record |
| Dimethyl Sulfoxide (DMSO) | 1-10 mM | Complete dissolution, presence of precipitates, color change |
| Ethanol (EtOH) | 1-10 mM | Complete dissolution, presence of precipitates, color change |
| Phosphate-Buffered Saline (PBS) | 0.1-1 mM | Complete dissolution, presence of precipitates, color change |
| Cell Culture Medium | 0.1-1 mM | Complete dissolution, presence of precipitates, color change, medium pH change |
Protocol for Small-Scale Solubility Testing:
-
Weigh a small, precise amount of this compound powder (e.g., 1 mg).
-
Add a calculated volume of the desired solvent to achieve the highest starting concentration (e.g., for 1 mg of this compound at 10 mM, add 166.5 µL of solvent).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. A clear solution indicates solubility at that concentration.
-
If the compound does not dissolve, gently warm the solution (e.g., to 37°C) and/or sonicate for a short period.
-
If the compound remains insoluble, add a known volume of solvent stepwise to dilute the concentration until complete dissolution is observed.
-
Record the final concentration at which the compound is fully dissolved.
Preparation of this compound for Laboratory Use
Note: The following protocols are generalized and should be adapted based on the results of solubility testing.
Preparation of a Stock Solution
It is standard practice to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in aqueous buffers or cell culture media. DMSO is a common choice for this purpose.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Under a fume hood, weigh the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming or sonication may be required.
-
Visually confirm that no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile tubes
-
Calibrated pipettes
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) in the cell culture medium without this compound.
-
Add the this compound working solutions and the vehicle control to the cells and incubate for the desired duration.
Mechanism of Action and Signaling Pathway
This compound functions as an irreversible inhibitor of PGAM1. It forms a covalent bond with Lysine 100 in the active site of the enzyme. This modification blocks the binding of the substrate, 3-phosphoglycerate (3-PG), and prevents its conversion to 2-phosphoglycerate (2-PG). The inhibition of PGAM1 disrupts the glycolytic pathway, leading to a decrease in downstream metabolites and ultimately inhibiting cancer cell proliferation.
Caption: Mechanism of this compound action on the PGAM1-mediated step of glycolysis.
Experimental Workflow: In Vitro Anti-Proliferation Assay
The following is a generalized workflow for assessing the anti-proliferative effects of this compound on a cancer cell line.
Caption: Workflow for an in vitro anti-proliferation assay with this compound.
Safety Precautions
As with any chemical compound with unknown toxicological properties, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of this compound waste in accordance with institutional and local regulations for chemical waste.
Disclaimer
This document is intended for informational purposes only and is based on publicly available data. The lack of specific solubility data for this compound requires researchers to perform their own validation. All laboratory procedures should be conducted by trained personnel in accordance with institutional safety guidelines.
References
Application Note: Profiling Metabolic Reprogramming with MJE3, a PGAM1 Inhibitor, using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the key metabolic pathways often upregulated in cancer is glycolysis, a phenomenon known as the "Warburg effect".[1] Phosphoglycerate mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3] Its overexpression has been linked to the progression of various cancers, making it a promising target for therapeutic intervention.[3] MJE3 is a cell-permeable, small-molecule inhibitor that covalently modifies and inactivates PGAM1 by targeting the active site residue lysine-100.[4]
This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to assess the real-time metabolic response of cancer cells to this compound treatment. The Seahorse XF technology enables the simultaneous measurement of the two major energy-producing pathways: mitochondrial respiration, measured by the oxygen consumption rate (OCR), and glycolysis, measured by the extracellular acidification rate (ECAR). By monitoring these parameters, researchers can gain valuable insights into the metabolic reprogramming induced by PGAM1 inhibition.
This compound Mechanism of Action
This compound acts as an irreversible inhibitor of PGAM1. By blocking the conversion of 3-phosphoglycerate to 2-phosphoglycerate, this compound is expected to decrease the overall glycolytic flux. This inhibition leads to a reduction in lactate production and a subsequent decrease in the extracellular acidification rate (ECAR). The impact on mitochondrial respiration (OCR) can vary depending on the cell type and its metabolic plasticity, but a common compensatory mechanism may involve an initial increase in OCR to meet the cell's energy demands.
Expected Metabolic Effects of this compound
The inhibition of the glycolytic enzyme PGAM1 by this compound is predicted to have the following effects on cellular metabolism, which can be measured using a Seahorse XF Analyzer:
-
Decrease in Glycolysis: A direct consequence of PGAM1 inhibition is a reduction in the rate of glycolysis.
-
Decrease in ECAR: As glycolysis is a primary source of extracellular acidification through lactate production, a decrease in glycolytic flux will lead to a lower ECAR.
-
Potential initial increase in OCR: Cells may initially compensate for the reduction in glycolytic ATP production by upregulating mitochondrial respiration, leading to a temporary increase in OCR.
-
Long-term decrease in both OCR and ECAR: Prolonged inhibition of a key metabolic pathway like glycolysis can lead to cellular stress and a general decrease in metabolic activity, resulting in a reduction in both OCR and ECAR.
Experimental Design and Workflow
A typical Seahorse XF experiment to assess the effect of this compound involves seeding cells in a Seahorse XF plate, pre-incubating with this compound, and then performing a Seahorse XF Glycolytic Rate Assay or a Cell Mito Stress Test.
Protocol: Seahorse XF Metabolic Flux Assay with this compound
This protocol provides a general guideline for assessing the metabolic effects of this compound on adherent cancer cells using a Seahorse XFe96 Analyzer. Optimization of cell number, this compound concentration, and incubation time is recommended for each cell line.
Materials:
-
Seahorse XFe96 Analyzer and consumables (FluxPak)
-
Adherent cancer cell line of interest
-
This compound (or other PGAM1 inhibitor)
-
Cell culture medium and supplements
-
Seahorse XF Base Medium (or other bicarbonate-free medium)
-
Glucose, Pyruvate, and Glutamine solutions for medium supplementation
-
Seahorse XF Glycolytic Rate Assay Kit or Cell Mito Stress Test Kit
-
Poly-D-Lysine (for coating plates, if necessary)
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density (typically 20,000 - 80,000 cells per well). Include wells for background correction (no cells).
-
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
Day 2: this compound Treatment and Seahorse Assay
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in the prepared assay medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration.
-
Remove the cell culture medium from the seeded plate and wash once with the assay medium.
-
Add 180 µL of the assay medium containing the respective this compound concentrations to the treatment wells. Add assay medium with vehicle control (e.g., DMSO) to the control wells.
-
Incubate the plate in a 37°C non-CO2 incubator for a predetermined time (e.g., 1, 4, or 24 hours). This incubation time should be optimized.
-
-
Prepare for Seahorse Assay:
-
Load the hydrated sensor cartridge with the compounds from the Seahorse XF Glycolytic Rate Assay Kit or Cell Mito Stress Test Kit according to the manufacturer's instructions.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
-
Run the Seahorse Assay:
-
Once calibration is complete, replace the calibrant plate with the cell culture plate containing the this compound-treated cells.
-
Start the assay protocol on the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting the assay compounds.
-
Data Analysis
-
After the assay is complete, normalize the data to cell number (e.g., using a CyQUANT assay or by cell counting).
-
Analyze the OCR and ECAR data using the Seahorse Wave software.
-
Generate graphs and tables to compare the metabolic parameters between control and this compound-treated cells.
Data Presentation
The following table represents hypothetical but expected data from a Seahorse XF Glycolytic Rate Assay in a cancer cell line treated with this compound for 4 hours.
| Treatment Group | Basal OCR (pmol/min) | Basal ECAR (mpH/min) | Post-Rot/AA ECAR (mpH/min) | Post-2-DG ECAR (mpH/min) |
| Vehicle Control | 150 ± 10 | 80 ± 5 | 95 ± 6 | 20 ± 2 |
| This compound (10 µM) | 165 ± 12 | 60 ± 4 | 70 ± 5 | 21 ± 2 |
| This compound (25 µM) | 170 ± 15 | 45 ± 3 | 50 ± 4 | 19 ± 3 |
| This compound (50 µM) | 140 ± 11 | 30 ± 3 | 35 ± 3 | 20 ± 2 |
Data are presented as mean ± standard deviation. This is representative data and actual results may vary.
Visualizations
PGAM1's Role in Glycolysis
Caption: The role of PGAM1 in the glycolytic pathway and its inhibition by this compound.
Experimental Workflow for Seahorse XF Assay with this compound
Caption: Experimental workflow for assessing the metabolic effects of this compound using a Seahorse XF assay.
Conclusion
The Seahorse XF technology provides a powerful platform to investigate the metabolic consequences of inhibiting PGAM1 with this compound in real-time. This application note offers a foundational protocol that can be adapted and optimized for various cancer cell lines and research questions. By elucidating the metabolic reprogramming induced by this compound, researchers can gain a deeper understanding of the role of glycolysis in cancer and evaluate the therapeutic potential of PGAM1 inhibitors.
References
- 1. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MJE3 Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJE3 is a cell-permeable, small-molecule compound that acts as an irreversible inhibitor of Phosphoglycerate Mutase 1 (PGAM1).[1] PGAM1 is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). In many cancer types, including breast, lung, and pancreatic cancer, PGAM1 is overexpressed and plays a crucial role in promoting tumor growth and proliferation.[1] this compound covalently modifies Lysine-100 in the active site of PGAM1, leading to its inactivation.[2] This inhibition disrupts downstream metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP), ultimately suppressing cancer cell proliferation. These application notes provide detailed protocols for the treatment of cancer cell lines with this compound to assess its anti-cancer effects.
Mechanism of Action
This compound acts as a covalent inhibitor of the metabolic enzyme PGAM1. By inhibiting PGAM1, this compound is expected to cause an accumulation of the substrate 3-PG and a depletion of the product 2-PG. This disruption in the glycolytic pathway leads to a reduction in lactate production and a decrease in the flux through the pentose phosphate pathway and other biosynthetic pathways that are crucial for cancer cell growth and proliferation.[3][4]
Data Presentation
The following table summarizes the reported anti-proliferative activity of this compound in a human breast cancer cell line. Further studies are required to determine the IC50 values in a broader range of cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Human Breast Carcinoma | Proliferation Assay | 33 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines such as the human breast cancer cell lines MDA-MB-231 and MCF-7.
Materials:
-
This compound compound
-
MDA-MB-231 or MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl Sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PGAM1 Pathway Proteins
This protocol is to assess the effect of this compound on the expression and phosphorylation status of proteins downstream of PGAM1.
Materials:
-
This compound compound
-
Cancer cells (e.g., MDA-MB-231, MCF-7)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PGAM1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at various concentrations (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 to 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control like β-actin.
-
Compare the protein expression levels between this compound-treated and control groups.
-
Mandatory Visualization
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MJE3 Administration in In Vivo Animal Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MJE3 is a small-molecule inhibitor of phosphoglycerate mutase-1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] PGAM1 catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate and is often upregulated in various cancer types, playing a crucial role in tumor cell metabolism and proliferation.[2][3][4] this compound has demonstrated anti-proliferative effects in human breast cancer cells by covalently inactivating PGAM1.[1] These application notes provide a generalized protocol for the in vivo administration and dosage of this compound in preclinical animal studies, based on common practices for small-molecule anti-cancer agents.
Data Presentation
Due to the absence of publicly available in vivo data for this compound, the following tables present a hypothetical yet plausible range of parameters for administration and dosage in a murine xenograft model of breast cancer. These values are derived from typical experimental setups for small-molecule inhibitors targeting metabolic pathways in cancer.
Table 1: this compound Formulation and Administration
| Parameter | Suggested Details |
| Formulation Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Route of Administration | Intraperitoneal (IP) Injection |
| Frequency of Dosing | Once daily |
| Duration of Treatment | 21-28 days |
Table 2: Hypothetical this compound Dosage for Murine Xenograft Model
| Group | Treatment | Dose (mg/kg) | Rationale |
| 1 | Vehicle Control | 0 | To assess the effect of the vehicle on tumor growth. |
| 2 | This compound Low Dose | 10 | To establish a minimum effective dose. |
| 3 | This compound Mid Dose | 25 | To evaluate a dose-dependent anti-tumor response. |
| 4 | This compound High Dose | 50 | To determine the maximum tolerated dose and efficacy. |
| 5 | Positive Control | Standard-of-care chemotherapy | Varies |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Human Breast Cancer Xenograft Model
1. Cell Culture and Animal Model:
- Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.
- Female athymic nude mice (4-6 weeks old) are used.
- 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
2. Animal Grouping and Treatment:
- Mice are randomly assigned to the treatment groups as detailed in Table 2.
- This compound is formulated in the vehicle as described in Table 1.
- The designated dose of this compound or vehicle is administered via intraperitoneal injection once daily.
3. Monitoring and Endpoints:
- Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
- Animal body weight is monitored as an indicator of toxicity.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
4. Data Analysis:
- Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
- Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Mandatory Visualization
This compound Mechanism of Action and Downstream Effects
This compound acts by inhibiting PGAM1, a crucial enzyme in the glycolytic pathway. This inhibition leads to a disruption of cancer cell metabolism and proliferation.
Caption: this compound inhibits PGAM1, disrupting glycolysis and tumor cell proliferation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in a typical preclinical in vivo study to evaluate the efficacy of this compound.
Caption: Workflow for assessing this compound's anti-tumor efficacy in a xenograft model.
PGAM1 Signaling Pathway in Cancer
PGAM1 is integrated into key signaling pathways that promote cancer progression. Its activity can be influenced by upstream signals, and its metabolic function has downstream consequences on tumor growth and metastasis.
Caption: PGAM1 is a downstream effector of the PI3K/Akt/mTOR pathway.
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
Application of MJE3 in High-Throughput Screening for Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJE3 is a cell-permeable, small-molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a critical enzyme in the glycolytic pathway.[1] PGAM1 catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate, a key step in glycolysis.[1] Many cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. PGAM1 is frequently overexpressed in various cancers, including breast cancer, and its inhibition presents a promising therapeutic strategy.[1] this compound covalently binds to and inactivates PGAM1 by targeting the lysine-100 residue in its active site.[2][3] This inhibition disrupts the glycolytic flux, leading to anti-proliferative effects in cancer cells, making this compound a compound of significant interest in anticancer drug discovery.[2][4]
This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) to identify and characterize potential anticancer compounds. The primary focus is on cell-based assays to determine the cytotoxic effects of this compound on breast cancer cell lines.
Data Presentation
| Compound | Target | Cell Line | IC50 (µM) | Assay Type |
| This compound | PGAM1 | MDA-MB-231 | To be determined | CellTiter-Glo |
| This compound | PGAM1 | MCF-7 | To be determined | CellTiter-Glo |
Signaling Pathways and Experimental Workflow
The inhibition of PGAM1 by this compound has significant downstream effects on cellular metabolism and proliferation. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for high-throughput screening of anticancer drugs like this compound.
Experimental Protocols
High-Throughput Screening for Cell Viability using CellTiter-Glo® Luminescent Assay
This protocol is designed for determining the IC50 value of this compound in a high-throughput format using 384-well plates.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture breast cancer cells to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/well in 50 µL).
-
Using a multichannel pipette or automated liquid handler, seed the cells into 384-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a 10-point dilution series from 100 µM to 0.005 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Carefully add the diluted compounds to the appropriate wells of the 384-well plates containing the cells.
-
-
Incubation:
-
Return the plates to the 37°C, 5% CO2 incubator and incubate for 72 hours.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and structural requirements for active site labeling of phosphoglycerate mutase by spiroepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. biorbyt.com [biorbyt.com]
Application Notes and Protocols: Confirmation of PGAM1 Inhibition by a Small Molecule Inhibitor using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Upregulated in numerous cancers, PGAM1 plays a crucial role in coordinating glycolysis with anabolic processes, such as the pentose phosphate pathway (PPP) and serine biosynthesis, to support rapid cell proliferation and tumor growth.[1][2] Its pivotal role in cancer metabolism makes it an attractive target for therapeutic intervention.
MJE3 was identified as the first cell-permeable, small-molecule inhibitor of PGAM1, acting by covalently modifying lysine-100 in the active site.[2] While this compound demonstrated the potential of targeting PGAM1, subsequent research has led to the development of other potent inhibitors. This document provides a detailed protocol for confirming the inhibition of PGAM1 in cancer cells using Western blot analysis. Due to the limited availability of specific dose-response data for this compound in the public domain, this protocol will utilize PGMI-004A, a well-characterized allosteric inhibitor of PGAM1, as a representative compound to demonstrate the methodology.[3]
Signaling Pathway of PGAM1 in Cancer Metabolism
PGAM1 is a central enzyme in the glycolytic pathway. Its inhibition leads to an accumulation of its substrate, 3-phosphoglycerate (3-PG), and a depletion of its product, 2-phosphoglycerate (2-PG). This metabolic shift has significant downstream consequences. The increase in 3-PG can inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway (PPP), thereby reducing the production of NADPH and ribose-5-phosphate necessary for nucleotide synthesis and redox balance. The decrease in 2-PG can, in turn, reduce the activity of enzymes downstream in the glycolytic pathway, such as enolase. Furthermore, PGAM1 activity is situated at a critical juncture that influences serine biosynthesis, another important anabolic pathway for cancer cells.
Caption: PGAM1's central role in glycolysis and related anabolic pathways.
Experimental Protocol: Western Blot for PGAM1 Inhibition
This protocol details the steps to assess the inhibition of PGAM1 in a cancer cell line (e.g., H1299 lung cancer cells) following treatment with a small molecule inhibitor.
Cell Culture and Treatment
-
Culture H1299 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of the PGAM1 inhibitor (e.g., PGMI-004A at 0, 5, 10, 20, and 40 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
Cell Lysis
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE
-
Prepare protein samples for loading by mixing 20-30 µg of protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or according to the manufacturer's recommendations.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S solution to visualize protein bands and confirm successful transfer.
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20) until the bands are no longer visible.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a primary antibody against PGAM1 (e.g., rabbit anti-PGAM1, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For a loading control, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH, following the same immunoblotting steps.
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Analysis
-
Quantify the band intensities for PGAM1 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the PGAM1 band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of the untreated control to determine the extent of PGAM1 inhibition at different inhibitor concentrations.
Experimental Workflow
Caption: Western Blot workflow for PGAM1 inhibition analysis.
Data Presentation: Quantitative Analysis of PGAM1 Inhibition
The following table summarizes the expected quantitative data from a Western blot experiment analyzing the inhibition of PGAM1 by PGMI-004A in H1299 cells. The data is presented as the normalized intensity of the PGAM1 band relative to the untreated control.
| PGMI-004A Concentration (µM) | Normalized PGAM1 Intensity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 5 | 85 | ± 4.8 |
| 10 | 62 | ± 6.1 |
| 20 | 35 | ± 5.5 |
| 40 | 18 | ± 4.2 |
Note: This data is representative and based on the reported IC50 of PGMI-004A (~13.1 µM)[3]. Actual results may vary depending on experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the confirmation of PGAM1 inhibition in cancer cells using Western blot analysis. By following this detailed methodology, researchers can effectively assess the potency and dose-dependent effects of small molecule inhibitors targeting PGAM1. The provided signaling pathway and experimental workflow diagrams, along with the structured data presentation, offer a clear and concise guide for professionals in the field of cancer research and drug development. While this compound was a foundational inhibitor, the use of more extensively characterized compounds like PGMI-004A in this protocol provides a robust framework for evaluating novel PGAM1-targeting therapeutics.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting MJE3 insolubility in aqueous solutions
Welcome to the technical support center for MJE3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the handling and application of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel small molecule inhibitor targeting the XYZ signaling pathway. Its hydrophobic nature can present challenges in aqueous-based experimental systems.
Q2: What is the recommended solvent for initial stock solution preparation?
For optimal results, it is recommended to prepare the initial stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Q3: Why is my this compound precipitating when I dilute it in my aqueous experimental medium?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This is due to the significant decrease in the solvating capacity of the medium as the percentage of the organic co-solvent is reduced. Several factors can influence this, including the final concentration of this compound, the percentage of the organic solvent in the final solution, the pH, and the ionic strength of the aqueous medium.
Q4: Can I heat the solution to improve solubility?
While gentle warming can sometimes help dissolve this compound, prolonged exposure to high temperatures is not recommended as it may lead to degradation of the compound. If you choose to warm the solution, do so carefully and for a minimal amount of time. It is important to note that upon cooling, the compound may precipitate out again.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Observation: Precipitate Formation
If you observe precipitation after diluting your this compound stock solution into an aqueous buffer or cell culture medium, consider the following troubleshooting steps.
Step 1: Optimization of Co-solvent Concentration
The concentration of the organic co-solvent (e.g., DMSO) in the final aqueous solution is critical. While a higher concentration of co-solvent can maintain this compound in solution, it may also impact your experimental system.
-
Recommendation: Create a dilution series to determine the minimum co-solvent concentration required to keep this compound soluble at your desired final concentration.
-
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the this compound stock into your aqueous buffer, varying the final DMSO concentration (e.g., 0.1%, 0.5%, 1%, 2%).
-
Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.
-
Quantitative Data Summary: this compound Solubility in PBS at Varying DMSO Concentrations
| Final this compound Concentration (µM) | Final DMSO Concentration (%) | Observation |
| 10 | 0.1 | Precipitation |
| 10 | 0.5 | Slight Precipitation |
| 10 | 1.0 | Clear Solution |
| 20 | 1.0 | Precipitation |
| 20 | 2.0 | Clear Solution |
Step 2: pH Adjustment
The solubility of this compound may be influenced by the pH of the aqueous medium, especially if the molecule has ionizable groups.
-
Recommendation: Evaluate the solubility of this compound across a range of pH values relevant to your experimental setup.
-
Experimental Protocol:
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 6.0, 7.4, 8.0).
-
Dilute the this compound stock solution to the desired final concentration in each buffer.
-
Observe for precipitation.
-
Step 3: Utilizing Solubilizing Agents
If optimizing co-solvent concentration and pH is insufficient, consider the use of solubilizing agents.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][2]
-
Surfactants: Non-ionic surfactants with a low critical micelle concentration (CMC), such as Tween® 80 or Pluronic® F-68, can be used at concentrations above their CMC to form micelles that encapsulate this compound.
-
Self-Assembling Peptides (SAPs): Certain peptides can self-assemble into structures that can solubilize hydrophobic compounds.[3]
Experimental Workflow for Using Solubilizing Agents
Caption: Workflow for enhancing this compound solubility using solubilizing agents.
Step 4: Particle Size Reduction
For some applications, reducing the particle size of this compound can improve its dissolution rate.[1][4]
-
Sonication: Applying ultrasonic energy can help to break down larger drug crystals.
-
Micronization: This process reduces the average diameter of solid material particles.
Troubleshooting Logic
Caption: A logical flow for troubleshooting this compound insolubility.
This compound and the XYZ Signaling Pathway
Understanding the biological context of this compound is crucial for experimental design. This compound is an inhibitor of Kinase A in the XYZ signaling pathway, which is implicated in cellular proliferation.
Caption: this compound inhibits Kinase A in the XYZ signaling pathway.
For further assistance, please contact our technical support team.
References
Technical Support Center: Overcoming Media Instability in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to cell culture media instability.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in my cell culture medium?
A1: Common indicators of media instability include:
-
Precipitation or turbidity: The medium may appear cloudy or contain visible particles. This can be caused by the precipitation of salts, proteins, or other components.
-
Color change: A significant shift in the medium's color, often due to pH changes or degradation of components.[1]
-
Decreased cell growth and viability: Unexplained declines in cell proliferation or an increase in cell death can be a direct consequence of media degradation.[2]
-
Inconsistent experimental results: Variability in results between experiments can sometimes be traced back to inconsistent media quality.
Q2: What causes precipitation in cell culture media?
A2: Precipitation in cell culture media can arise from several factors:
-
Temperature fluctuations: Both freeze-thaw cycles and exposure to high temperatures can cause high-molecular-weight proteins and salts to fall out of solution.
-
Component reactions: Certain components, if not added in the correct order or concentration, can react to form insoluble compounds. For example, calcium chloride (CaCl2) and magnesium sulfate (MgSO4) can form calcium sulfate crystals.
-
pH shifts: Changes in pH can affect the solubility of various media components, leading to precipitation.[3]
-
High concentrations of supplements: Adding concentrated supplements can exceed the solubility limits of certain components.[1]
-
Evaporation: Water loss from the medium can increase the concentration of solutes, leading to precipitation.
Q3: How does the degradation of media components affect my cell cultures?
A3: The degradation of essential media components can have significant negative impacts on cell cultures:
-
Nutrient depletion: The breakdown of amino acids (like glutamine), vitamins, and other nutrients can lead to suboptimal cell growth and productivity.[1][4]
-
Toxicity: Degradation products can be toxic to cells. For instance, the degradation of certain light-sensitive components like riboflavin and tryptophan in the presence of fluorescent light can generate cytotoxic free radicals and hydrogen peroxide.[2]
-
Altered metabolism: The absence of key nutrients can alter cellular metabolism, potentially affecting experimental outcomes.
Q4: Can storage conditions affect the stability of my cell culture medium?
A4: Yes, storage conditions are critical for maintaining media stability. Storing media at the recommended temperature (typically 2-8°C for liquid media) and protecting it from light are crucial.[2] Repeated freeze-thaw cycles should be avoided as they can cause component precipitation. For powdered media, ensuring it is kept in a dry, cool environment is essential to prevent degradation.
Troubleshooting Guides
Issue 1: Precipitate Formation in the Medium
Symptoms:
-
Cloudiness or turbidity in the medium.
-
Visible particles, either suspended or settled at the bottom of the culture vessel.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Reagent Preparation | When preparing media from powder or concentrates, ensure components are added in the correct order as specified by the manufacturer. Dissolve CaCl2 separately in deionized water before adding other components. |
| Temperature Shock | Avoid rapid temperature changes. When thawing frozen media or supplements, do so slowly at 2-8°C or in a 37°C water bath with gentle agitation. Avoid repeated freeze-thaw cycles. |
| High Bicarbonate Concentration | High levels of sodium bicarbonate can contribute to precipitation, especially in concentrated media.[1][3] Consider using a medium with a lower bicarbonate concentration if your incubator's CO2 control can be adjusted accordingly. |
| Presence of Certain Metals | Trace metals like copper, selenium, and magnesium can contribute to precipitation.[3] If preparing a custom medium, consider the source and concentration of these metals. |
| pH Imbalance | Ensure the pH of the medium is within the recommended range. Adjust the pH before sterile filtration. |
Issue 2: Poor Cell Performance and Suspected Media Degradation
Symptoms:
-
Decreased cell growth rate.
-
Lower cell viability.
-
Changes in cell morphology.
Possible Causes and Solutions:
| Cause | Solution |
| Glutamine Degradation | L-glutamine is unstable in liquid media. Consider using a more stable dipeptide form, such as L-alanyl-L-glutamine (e.g., GlutaMAX™). Alternatively, add fresh L-glutamine to the medium just before use.[1] |
| Vitamin Degradation | Vitamins, particularly riboflavin, are light-sensitive.[4] Protect media from light by storing it in dark bottles or in the dark. Minimize the exposure of your cultures to fluorescent light.[2] |
| Oxidative Stress | The degradation of some media components can generate reactive oxygen species. Ensure your medium contains appropriate antioxidants if your cells are sensitive to oxidative stress. |
| Component Instability | Certain components, like pyruvate, can help stabilize concentrated media.[1][3] Conversely, components like cysteine and ferric ammonium citrate have been shown to impact the stability of drug product solutions derived from cell culture.[5] |
Experimental Protocols
Protocol 1: Visual Inspection and Turbidity Measurement for Precipitate Assessment
Objective: To visually and quantitatively assess the presence of precipitates in cell culture media.
Methodology:
-
Visual Inspection:
-
Hold the media bottle or flask against a dark background and illuminate it from the side.
-
Gently swirl the container and observe for any visible particles, cloudiness, or sediment.
-
-
Turbidity Measurement (Quantitative):
-
Allow the medium to equilibrate to room temperature.
-
Gently invert the container to ensure any precipitate is evenly suspended.
-
Aseptically transfer a sample of the medium to a sterile cuvette.
-
Measure the absorbance at a high wavelength (e.g., 500-600 nm) using a spectrophotometer. An increase in absorbance compared to a fresh, clear control indicates turbidity.
-
Protocol 2: pH Stability Assessment
Objective: To monitor the pH stability of the medium over time under standard incubation conditions.
Methodology:
-
Aseptically transfer an aliquot of the medium to a sterile culture flask or plate.
-
Place the vessel in a humidified incubator at 37°C with the appropriate CO2 concentration.
-
At regular intervals (e.g., 0, 6, 12, 24, and 48 hours), aseptically remove a small sample of the medium.
-
Measure the pH of the sample using a calibrated pH meter.
-
Plot the pH values against time to assess the stability of the buffering system.
Visualizations
Caption: Causes and consequences of cell culture media instability.
Caption: Troubleshooting workflow for media instability issues.
References
- 1. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of the MJE3 inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MJE3 inhibitor. The information focuses on addressing potential off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for the this compound inhibitor?
This compound is a cell-permeable, small-molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1).[1][2] PGAM1 is a key enzyme in the glycolytic pathway, where it catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][3] this compound is reported to specifically inhibit the enzymatic activity of PGAM1 within intact cells, likely by targeting the enzyme's active site.[1][2] By inhibiting PGAM1, this compound disrupts glycolysis, which can lead to decreased cancer cell proliferation and tumor growth.[1]
Q2: My cells treated with this compound show a phenotype that cannot be explained by PGAM1 inhibition alone. What could be the cause?
While this compound is a known PGAM1 inhibitor, unexpected phenotypes could arise from several factors, including potential off-target effects. Small molecule inhibitors can sometimes bind to and affect the function of proteins other than their intended target.[4][5] It is also possible that the observed phenotype is a downstream consequence of PGAM1 inhibition that was not previously characterized. To investigate this, it is crucial to perform control experiments and consider assays to identify potential off-target interactions.
Q3: What are some initial steps to troubleshoot unexpected results with this compound?
If you suspect off-target effects or are observing inconsistent results, consider the following initial troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the this compound compound you are using is of high purity and has been correctly identified.
-
Dose-Response Curve: Perform a dose-response experiment to confirm the IC50 of this compound in your specific cell line and assay. This will help you use the inhibitor at an appropriate concentration.
-
Use a Structurally Unrelated PGAM1 Inhibitor: If possible, repeat key experiments with a different, structurally unrelated PGAM1 inhibitor (e.g., PGMI-004A) to see if the same phenotype is observed.[2][6] If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiment: Attempt to rescue the phenotype by providing a downstream metabolite that would bypass the inhibited step. For PGAM1 inhibition, this is challenging due to the central role of glycolysis.
-
Control Cell Lines: Use a cell line that does not express PGAM1 (knockout or knockdown) as a negative control. If this compound still produces the phenotype in these cells, it is a strong indicator of an off-target effect.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If initial troubleshooting suggests that off-target effects are a likely cause of your experimental observations, the following guide provides a logical workflow to identify potential off-target proteins.
Caption: A logical workflow for investigating potential off-target effects of this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the engagement of a drug with its target protein in a cellular context. The principle is that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Cell Treatment: Treat your cells of interest with either DMSO (vehicle control) or a desired concentration of this compound for a specific duration.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a non-denaturing lysis buffer.
-
Heat Shock: Aliquot the cell lysates into separate PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of PGAM1 and other suspected off-target proteins remaining in solution by Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
| Parameter | Recommendation |
| Cell Type | Any cell line relevant to the research question. |
| This compound Concentration | 1x, 10x, and 100x the determined IC50. |
| Treatment Time | Typically 1-4 hours. |
| Temperature Range | 40°C to 70°C in 2-3°C increments. |
| Detection Method | Western Blot for specific candidates, Mass Spectrometry for proteome-wide analysis. |
Mass Spectrometry-Based Proteomics for Off-Target Identification
This approach allows for an unbiased, proteome-wide identification of proteins that interact with this compound.
Methodology:
-
Sample Preparation: Prepare cell lysates from cells treated with either DMSO or this compound.
-
Affinity Purification (Optional): If a biotinylated or otherwise tagged version of this compound is available, it can be used to pull down interacting proteins from the cell lysate.
-
Protein Digestion: The proteins in the lysates (or from the pulldown) are digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is used to identify and quantify the proteins in each sample. Proteins that are significantly enriched in the this compound-treated sample (for pulldown experiments) or show altered abundance or thermal stability are considered potential off-targets.
| Parameter | Recommendation |
| Cell Treatment | DMSO (control) vs. This compound. |
| Lysis Buffer | Compatible with mass spectrometry (e.g., RIPA buffer without SDS for some applications). |
| MS Instrumentation | High-resolution Orbitrap or Q-TOF mass spectrometer. |
| Data Analysis Software | MaxQuant, Proteome Discoverer, or similar. |
| Statistical Analysis | T-test or ANOVA to identify significantly altered proteins. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The inhibitory action of this compound on the PGAM1-catalyzed step in glycolysis.
Caption: A simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Proteome Analysis of Breast Cancer Tissues Highlights the Importance of Glycerol-3- phosphate Dehydrogenase 1 and Monoacylglycerol Lipase in Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic time course of breast cancer cells highlights enhanced sensitivity to Stat3 and Src inhibitors prior to endocrine resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
optimizing MJE3 treatment duration for maximum cell death
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using MJE3 to optimize treatment duration for maximal cell death in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). In many cancer cells, Bcl-2 is overexpressed, which prevents programmed cell death (apoptosis). This compound binds to Bcl-2, releasing pro-apoptotic proteins. This triggers a cascade of events leading to the activation of caspases and execution of apoptosis.[1]
Q2: What is a recommended starting concentration and treatment duration for initial experiments?
For most sensitive cell lines, a starting concentration of 10 µM this compound is recommended. For initial time-course experiments, we suggest evaluating cell viability at 12, 24, 48, and 72 hours to determine the optimal treatment window for your specific cell model. Some compounds may not show a strong effect after only 24 hours, but their efficacy becomes apparent after 72-96 hours.[2]
Q3: What are the expected morphological changes in cells undergoing apoptosis after this compound treatment?
Cells treated with this compound that are undergoing apoptosis will typically exhibit characteristic morphological changes. These include cell shrinkage, membrane blebbing (the cell membrane bulges out), and detachment from the culture plate. Under a microscope, you may also observe chromatin condensation and nuclear fragmentation.
Q4: How can I definitively confirm that this compound is inducing apoptosis?
While morphological changes are a good indicator, biochemical assays are necessary for confirmation. The most common methods include:
-
Western Blotting: Probing for cleaved Caspase-3 or cleaved PARP, which are key markers of apoptosis.
-
Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Employing fluorogenic or colorimetric substrates to measure the activity of executioner caspases like Caspase-3 and Caspase-7.
Troubleshooting Guide
Problem: I am not observing significant cell death, even after 48 hours of treatment.
-
Possible Cause 1: Sub-optimal Drug Concentration. The IC50 of this compound can vary between cell lines. Your cell line may be less sensitive.
-
Solution: Perform a dose-response experiment. Titrate this compound across a wider concentration range (e.g., 0.1 µM to 100 µM) for a fixed duration (e.g., 48 or 72 hours) to determine the optimal concentration for your cells.[3]
-
-
Possible Cause 2: Cell Line Resistance. Your cell line may have intrinsic resistance mechanisms, such as high expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which are not targeted by this compound.
-
Solution: Verify the expression levels of Bcl-2 family proteins in your cell line via Western Blot. If Mcl-1 or Bcl-xL levels are high, consider combination therapies.
-
-
Possible Cause 3: Drug Inactivity. Improper storage or handling may have degraded the this compound compound.
-
Solution: Ensure this compound is stored as recommended on the datasheet (typically at -20°C or -80°C). Prepare fresh dilutions from a new stock vial for each experiment.[3]
-
Problem: I am observing high variability in cell death between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability in cell-based assays.[4][5]
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. Use a calibrated multichannel pipette for seeding.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell health.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate Pipetting. Small errors in pipetting drug dilutions can lead to significant concentration differences.
-
Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, change pipette tips for each concentration to avoid carryover.
-
Data Presentation
The following tables present representative data from experiments with this compound on HCT116 colorectal cancer cells.
Table 1: Time-Course of this compound-Induced Cytotoxicity in HCT116 Cells
| Treatment Time (Hours) | Cell Viability (% of DMSO Control) | Standard Deviation |
| 0 | 100% | ± 4.5% |
| 12 | 85% | ± 5.1% |
| 24 | 62% | ± 4.8% |
| 48 | 31% | ± 3.9% |
| 72 | 15% | ± 3.5% |
| Cells were treated with 10 µM this compound. Viability was assessed using a standard MTT assay. |
Table 2: Dose-Response of this compound in HCT116 Cells at 48 Hours
| This compound Concentration (µM) | Cell Viability (% of DMSO Control) | Standard Deviation |
| 0 (DMSO) | 100% | ± 4.2% |
| 0.1 | 98% | ± 5.0% |
| 1 | 75% | ± 4.7% |
| 10 | 31% | ± 3.9% |
| 50 | 12% | ± 2.8% |
| 100 | 8% | ± 2.5% |
| Cells were treated for 48 hours. Viability was assessed using a standard MTT assay. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a 2X working stock of this compound (e.g., 20 µM) and a vehicle control (e.g., 0.2% DMSO) in complete culture medium.
-
Cell Treatment: Remove the old medium from the cells. Add 100 µL of the 2X this compound solution to the treatment wells and 100 µL of the vehicle control solution to the control wells. This will result in a final concentration of 10 µM this compound and 0.1% DMSO.
-
Incubation: Return the plate to the incubator.
-
Viability Assessment: At each designated time point (e.g., 12, 24, 48, 72 hours), perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells at the corresponding time point. Plot cell viability against time to visualize the optimal treatment duration.
Protocol 2: Western Blot Analysis of Cleaved Caspase-3
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for the optimal duration determined in Protocol 1.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved Caspase-3 band (typically 17/19 kDa) indicates apoptosis.
Visualizations
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. Venetoclax - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Troubleshooting Cell-based Assays - Eppendorf Korea [eppendorf.com]
how to minimize MJE3 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize MJE3 toxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets phosphoglycerate mutase 1 (PGAM1). PGAM1 is a key enzyme in the glycolytic pathway, responsible for the conversion of 3-phosphoglycerate to 2-phosphoglycerate. By inhibiting PGAM1, this compound disrupts glycolysis, which can lead to decreased cell proliferation, particularly in cancer cells that are highly dependent on this metabolic pathway.
Q2: What are the potential reasons for this compound toxicity in normal cells?
Toxicity in normal cells can arise from two primary sources:
-
On-target toxicity: Normal cells also rely on glycolysis for energy, although typically to a lesser extent than cancer cells. Inhibition of PGAM1 by this compound can disrupt the energy supply in these cells, leading to cytotoxic effects. Tissues with higher metabolic rates may be more susceptible.
-
Off-target toxicity: this compound may bind to other proteins besides PGAM1, leading to unintended cellular effects and toxicity. These off-target interactions are a common challenge with small molecule inhibitors.
Q3: How can I assess this compound toxicity in my normal cell lines?
Several methods can be employed to measure the cytotoxic effects of this compound. It is recommended to use a combination of assays to obtain a comprehensive understanding of the cellular response.
-
Cell Viability Assays: Assays such as MTT, MTS, or CellTiter-Glo® measure metabolic activity, which is an indicator of cell viability.
-
Cytotoxicity Assays: These assays, like the LDH release assay, measure the leakage of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity.
-
Apoptosis Assays: Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining can distinguish between apoptotic and necrotic cell death.
-
Cell Proliferation Assays: Assays like BrdU or EdU incorporation measure DNA synthesis and can indicate the anti-proliferative effects of this compound.
Q4: What are the recommended strategies to minimize this compound toxicity in normal cells?
Minimizing this compound toxicity involves optimizing experimental conditions and considering the specific characteristics of your cell lines.
-
Concentration Optimization: Determine the lowest effective concentration of this compound that inhibits PGAM1 in your cancer cell model while having minimal impact on normal cells. A dose-response curve comparing cancer and normal cell lines is essential.
-
Time-Course Experiments: Limit the duration of this compound exposure to the minimum time required to achieve the desired effect in cancer cells.
-
Metabolic Rescue: Supplementing the culture medium with metabolites that can bypass the PGAM1-catalyzed step in glycolysis, such as pyruvate, may help rescue normal cells from on-target toxicity.
-
Use of Protective Agents: Co-treatment with antioxidants could mitigate off-target effects related to oxidative stress.
-
Cell Line Selection: If possible, use normal cell lines that are less reliant on glycolysis for their energy needs.
Q5: Are there any known off-target effects of this compound?
While specific off-target interactions of this compound are not extensively documented in publicly available literature, the potential for off-target effects exists for any small molecule inhibitor. Identifying these effects often requires advanced techniques such as:
-
Proteomic Profiling: Techniques like chemical proteomics can identify the direct binding partners of this compound in an unbiased manner.
-
Genetic Approaches: Using CRISPR/Cas9 to knock out the intended target (PGAM1) can help determine if the observed toxicity is independent of PGAM1 inhibition. If the knockout cells still show toxicity upon this compound treatment, it suggests off-target effects.
Q6: How can I differentiate between on-target and off-target toxicity of this compound?
Distinguishing between on-target and off-target effects is crucial for interpreting your results.
-
PGAM1 Knockout/Knockdown Models: As mentioned above, using cells where PGAM1 has been genetically removed or its expression is reduced can help determine if the toxicity is dependent on the presence of the target.
-
Metabolic Rescue Experiments: If the toxicity can be reversed by providing downstream metabolites of the glycolytic pathway, it strongly suggests an on-target mechanism.
-
Structural Analogs: Testing structural analogs of this compound that are designed to have reduced affinity for PGAM1 can help correlate target engagement with the observed toxicity.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Normal and Cancer Cell Lines using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell growth.
-
Cell Seeding: Seed both normal and cancer cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the cell doubling time.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time period in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Cancer | Breast | 10 |
| MDA-MB-231 | Cancer | Breast | 15 |
| MCF-10A | Normal-like | Breast | 50 |
| HFF-1 | Normal | Foreskin Fibroblast | 75 |
| HEK293 | Normal-like | Embryonic Kidney | 80 |
Visualizations
Caption: this compound inhibits PGAM1, blocking the conversion of 3-PG to 2-PG in glycolysis.
Caption: Workflow for assessing this compound toxicity in normal and cancer cells.
Technical Support Center: Molecular Bio-Assay (MBA) Platform
This guide provides comprehensive troubleshooting support for the Molecular Bio-Assay (MBA) platform. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the MBA experiment?
A1: The most common sources of variability stem from three main areas:
-
Reagent Handling: Inconsistent thawing of frozen reagents, improper storage conditions, or variability between reagent lots can significantly impact results.
-
Pipetting and Technique: Small volume inaccuracies, especially with serial dilutions, can lead to large downstream errors. Consistent timing of incubation steps is also critical.
-
Instrument Calibration: Improperly calibrated plate readers, incubators, or pipettes can introduce systematic errors.
Q2: How can I distinguish between a true biological effect and technical error?
A2: To differentiate between biological effects and technical errors, it is crucial to include proper controls in your experimental design.
-
Positive and Negative Controls: These will help you verify that the assay is performing as expected.
-
Technical Replicates: Multiple measurements of the same sample will help you assess the precision of your technique.
-
Biological Replicates: Using different biological samples will help you determine if your observed effect is consistent across the population you are studying.
Q3: How often should I perform instrument maintenance and calibration?
A3: We recommend a regular maintenance schedule for all laboratory equipment used in the MBA protocol.
-
Pipettes: Calibrate every 6-12 months, and perform a leak test before each experiment.
-
Plate Readers: Perform a weekly calibration check with a standard validation plate.
-
Incubators: Monitor temperature and CO2 levels daily.
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you may encounter during your MBA experiments.
Issue 1: High Background or No Signal
If you are observing either an unexpectedly high background signal in your negative controls or no signal in your positive controls, consult the table below.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, unopened reagents. Ensure that your buffers are not contaminated. |
| Incorrect Incubation Times | Double-check the incubation times specified in the protocol. Use a calibrated timer. |
| Improper Plate Washing | Ensure that the plate washer is functioning correctly and that all wells are washed thoroughly. |
| Inactive Enzyme/Substrate | Verify the expiration dates of all reagents. Test the activity of the enzyme and substrate independently. |
Issue 2: Inconsistent Results Between Replicates
When you observe high variability between your technical replicates, it is often due to inconsistencies in the assay setup.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure your pipettes are calibrated. Use fresh tips for each replicate. |
| Well-to-Well Contamination | Be careful to avoid splashing between wells during reagent addition and washing steps. |
| Temperature Gradients | Allow the plate to equilibrate to room temperature before reading. Avoid placing the plate on a cold or warm surface. |
| Inconsistent Timing | Add reagents to all wells in a consistent and timely manner, especially for time-sensitive reactions. |
Data Presentation
Clear and organized data presentation is essential for interpreting your results. Below are examples of how to structure your data for easy comparison.
Table 1: Comparison of Signal-to-Noise Ratio Across Different Reagent Lots
| Reagent Lot | Positive Control (Mean Signal) | Negative Control (Mean Signal) | Signal-to-Noise Ratio |
| Lot A | 1.25 | 0.10 | 12.5 |
| Lot B | 1.35 | 0.12 | 11.3 |
| Lot C | 0.95 | 0.15 | 6.3 |
Table 2: Troubleshooting Inconsistent Replicates
| Sample ID | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Standard Deviation | % CV |
| Control | 0.98 | 1.02 | 0.99 | 1.00 | 0.02 | 2.0% |
| Sample A | 0.55 | 0.65 | 0.58 | 0.59 | 0.05 | 8.5% |
| Sample B | 0.21 | 0.35 | 0.25 | 0.27 | 0.07 | 26.0% |
Experimental Protocols
This section provides a detailed methodology for the standard MBA experiment.
MBA Assay Protocol
-
Reagent Preparation:
-
Thaw all frozen reagents on ice.
-
Prepare a 1X Wash Buffer by diluting the 10X stock with deionized water.
-
Prepare the serial dilutions of your test compound.
-
-
Assay Procedure:
-
Add 50 µL of each sample, control, and blank to the appropriate wells of the 96-well plate.
-
Add 25 µL of the enzyme solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate three times with 200 µL of 1X Wash Buffer per well.
-
Add 100 µL of the detection substrate to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Collection:
-
Read the absorbance at 450 nm using a calibrated plate reader.
-
Subtract the blank values from all sample and control wells.
-
Visualizations
Signaling Pathway
Caption: A simplified diagram of a typical kinase signaling cascade.
Experimental Workflow
Caption: The sequential workflow for the Molecular Bio-Assay (MBA).
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
identifying and mitigating MJE3 experimental artifacts
MJE3 Experimental Platform: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using the this compound experimental platform.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
The this compound assay is a proprietary, cell-based system designed to measure the inhibitory effects of small molecules on the JNK signaling pathway, which is implicated in inflammatory diseases and cancer. The platform utilizes a genetically engineered reporter cell line that expresses a fusion protein of a JNK substrate and a fluorescent protein. Upon phosphorylation by JNK, the reporter undergoes a conformational change that can be detected by a change in fluorescence resonance energy transfer (FRET).
Q2: What are the critical controls to include in an this compound experiment?
To ensure data quality and proper interpretation, every this compound experiment should include the following controls:
-
Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) in which the test compounds are dissolved. This establishes the baseline level of JNK activity.
-
Positive Control (Inhibitor Control): Cells treated with a known, potent JNK inhibitor. This confirms that the assay can detect inhibition.
-
No-Cell Control: Wells containing assay medium but no cells. This helps to identify background fluorescence from the medium or plate.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true experimental effect and reduce the assay window.
| Potential Cause | Recommended Action | Expected Outcome |
| Contaminated Assay Medium | Use fresh, sterile assay medium. | Reduction in background fluorescence in no-cell control wells. |
| Autofluorescence of Test Compounds | Pre-screen compounds for intrinsic fluorescence at the assay wavelengths. | Identification of problematic compounds that may require a different assay format. |
| High Cell Density | Optimize cell seeding density to avoid overcrowding and cell death. | Lower baseline signal and improved cell health. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio makes it difficult to distinguish a real biological effect from random noise.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Reagent Concentration | Titrate key reagents, such as the JNK activator, to determine the optimal concentration. | Increased signal window between positive and negative controls. |
| Insufficient Incubation Time | Optimize the incubation time for both the compound treatment and the assay readout. | A more robust and reproducible signal. |
| Inadequate Mixing | Ensure proper mixing of reagents in the assay wells. | Reduced well-to-well variability. |
Issue 3: Inconsistent Results (High Variability)
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette or an automated cell dispenser for cell seeding. | Lower CV% between replicate wells. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the assay plate, or incubate the plate in a humidified chamber. | More consistent results across the plate. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | Improved precision and accuracy of results. |
Experimental Protocols
This compound Standard Assay Protocol
-
Cell Seeding: Seed the this compound reporter cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add test compounds at the desired concentrations to the appropriate wells. Include negative and positive controls.
-
Incubation: Incubate the plate for the desired treatment time (e.g., 1 hour).
-
JNK Activation: Add the JNK activator to all wells except the negative control wells.
-
Signal Readout: Read the plate on a FRET-capable plate reader at the specified excitation and emission wavelengths.
Visualizations
Caption: The this compound signaling pathway, illustrating the mechanism of JNK inhibition detection.
Caption: A typical experimental workflow for the this compound assay.
Caption: A troubleshooting decision tree for common this compound assay issues.
quality control measures for MJE3 compound integrity
Technical Support Center: MJE3 Compound Integrity
This guide provides essential quality control (QC) measures, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with the this compound compound. Adherence to these guidelines is critical for ensuring the integrity of this compound, leading to reproducible and reliable experimental results.
This compound is a spiroepoxide-containing small molecule that has been identified as a covalent inactivator of phosphoglycerate mutase-1 (PGAM1), an enzyme involved in cancer cell metabolism.[1] Its structure, containing an indole ring, a carboxylic acid, and a reactive spiroepoxide on a cyclohexane scaffold, requires careful handling and rigorous quality control to prevent degradation and ensure experimental validity.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action? A1: this compound is a natural product-inspired spiroepoxide that exhibits anti-proliferative effects, notably in human breast cancer cells.[1] It functions by covalently binding to and inactivating phosphoglycerate mutase-1 (PGAM1), a key glycolytic enzyme. The inactivation occurs through labeling of lysine-100 in the active site of PGAM1.[1]
Q2: How should I properly store this compound to ensure its stability? A2: Due to the reactive nature of its spiroepoxide group, this compound is susceptible to hydrolysis and degradation. It should be stored as a solid in a tightly sealed container at -20°C or lower, protected from light and moisture. For solutions, prepare fresh stock solutions in an anhydrous polar aprotic solvent like DMSO and store at -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What is the minimum acceptable purity level for this compound in experimental use? A3: For cell-based assays and in vivo studies, the purity of this compound should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC) with UV detection. The presence of impurities can lead to off-target effects or inaccurate dose-response relationships.
Q4: How can I confirm the identity of a new batch of this compound? A4: The identity of each new lot should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the parent mass and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. Structural integrity should be verified using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: Is this compound stable in aqueous buffers? A5: Epoxides can be unstable in aqueous solutions, especially at non-neutral pH, as they are prone to hydrolysis. It is recommended to assess the stability of this compound in your specific experimental buffer. A time-course experiment analyzing the compound's concentration via HPLC or LC-MS can determine its half-life under assay conditions.
Troubleshooting Guides
Issue 1: My biological assay results with this compound are inconsistent or show low potency.
-
Question: Why am I seeing variability between experiments?
-
Answer: Inconsistent results are often linked to compound degradation.
-
Verify Stock Solution Integrity: Has the stock solution undergone multiple freeze-thaw cycles? Prepare fresh dilutions from a new aliquot for each experiment.
-
Assess Purity: Re-analyze the solid compound and stock solution by HPLC to check for degradation products. Purity should be ≥98%.
-
Check Buffer Stability: this compound may be degrading in your aqueous assay buffer. Perform a stability test by incubating this compound in the buffer for the duration of your experiment and measure its concentration over time using LC-MS.
-
Rule out Contamination: Ensure solvents and buffers are free from contaminants that could react with the epoxide ring.
-
Issue 2: I observe unexpected peaks in my HPLC or LC-MS chromatogram for this compound.
-
Question: What are these additional peaks and how should I address them?
-
Answer: Extra peaks typically indicate impurities or degradation products.
-
Characterize Peaks: Use LC-MS to obtain the mass of the unknown peaks. A common degradation product for an epoxide is the corresponding diol from hydrolysis, which would have a mass increase of 18 Da (H₂O).
-
Perform Forced Degradation: To confirm if the peaks are degradants, subject a sample of pure this compound to stress conditions (e.g., acid, base, heat, oxidation) and analyze the resulting mixture.[2] If the impurity peaks increase under these conditions, they are likely degradation products.
-
Purify the Compound: If significant impurities are present (>2%), the compound may need to be re-purified using preparative HPLC or column chromatography.
-
Issue 3: this compound has poor solubility in my aqueous experimental medium.
-
Question: How can I improve the solubility of this compound for my experiments?
-
Answer: Poor aqueous solubility is common for complex organic molecules.
-
Use a Co-solvent: While the primary stock should be in 100% DMSO, you can use a small percentage of DMSO (typically <0.5% v/v) in the final assay medium. Ensure you have a vehicle control with the same DMSO concentration.
-
Test Other Solvents: For specific applications, other organic solvents like ethanol or DMF may be tested, but their compatibility with the assay must be verified.
-
Use a Formulation: For in vivo studies, formulation with excipients such as cyclodextrins or Tween® 80 may be necessary to improve solubility and bioavailability.
-
Data Presentation
Table 1: this compound Compound Specifications
| Parameter | Specification | Recommended QC Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, LC-MS |
| Purity | ≥ 98.0% | HPLC (UV, 280 nm) |
| Molecular Weight | Matches theoretical value ± 0.4 Da | LC-MS |
| Elemental Comp. | Within 5 ppm of theoretical | HRMS |
| Residual Solvents | As per ICH guidelines | GC-MS |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Shelf Life (Typical) | Special Instructions |
| Solid Powder | -20°C | ≥ 24 months | Protect from light and moisture. Store under inert gas (Argon/Nitrogen). |
| DMSO Stock (10 mM) | -80°C | ≤ 3 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh before each experiment. Stability is buffer-dependent. |
Experimental Protocols
Protocol 1: HPLC Purity Assessment
This method is designed to separate this compound from potential impurities and degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (due to the indole ring)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile or DMSO.
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: LC-MS Identity Confirmation
This protocol confirms the molecular weight of the compound.
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatography: Use the same column and gradient as described in the HPLC protocol.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Scan Range: 100–1000 m/z.
-
-
Analysis: Confirm the presence of the expected ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode) corresponding to the molecular weight of this compound.
Mandatory Visualizations
References
strategies to enhance the potency of MJE3 in resistant cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with MJE3, a covalent inhibitor of phosphoglycerate mutase-1 (PGAM1).[1] The content is designed to help users anticipate and address potential issues with drug potency and the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a cell-permeable, small-molecule inhibitor of phosphoglycerate mutase-1 (PGAM1), an enzyme involved in glycolysis.[1][2] It exerts its anti-proliferative effects by covalently binding to and inactivating PGAM1 at lysine-100, a key residue in the active site.[1] This inhibition of PGAM1 disrupts glycolysis, a metabolic pathway often upregulated in cancer cells to support rapid growth.[3]
What are the key structural features of this compound for its activity?
The efficacy of this compound in targeting PGAM1 is dependent on several structural features. These include an indole ring and a carboxylic acid for recognition, the specific stereochemistry of its spiroepoxide group for covalent modification, and the presentation of these elements on a rigid cyclohexane scaffold.[1]
Which cell lines have been reported to be sensitive to this compound?
This compound has been shown to have anti-proliferative effects in human breast cancer cells.[1] However, the sensitivity of a wide range of cell lines to this compound is not yet extensively characterized in publicly available literature.
Troubleshooting Guide: Investigating Reduced this compound Potency
If you are observing reduced potency of this compound in your cell lines, it may be indicative of inherent or acquired resistance. The following sections provide guidance on how to investigate and potentially overcome this issue.
My cell line appears to be resistant to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action and common patterns of drug resistance in cancer, several possibilities can be hypothesized:
-
Target Alteration: Mutations in the PGAM1 gene could alter the structure of the enzyme, particularly around the lysine-100 residue, preventing this compound from binding and inactivating it.
-
Target Upregulation: Cancer cells might compensate for the partial inhibition of PGAM1 by increasing its expression, thus requiring higher concentrations of this compound to achieve an anti-proliferative effect.
-
Metabolic Reprogramming: Resistant cells may adapt their metabolism to rely less on glycolysis and more on alternative pathways like the pentose phosphate pathway (PPP) or oxidative phosphorylation for energy and biosynthesis.[3]
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), could lead to the active removal of this compound from the cell, reducing its intracellular concentration and target engagement.
-
Activation of Survival Pathways: Cells under metabolic stress from this compound treatment may upregulate pro-survival signaling pathways to evade apoptosis.
How can I experimentally confirm the mechanism of resistance in my cell line?
The following table outlines experimental approaches to investigate the potential mechanisms of this compound resistance:
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Target Alteration | Sanger or Next-Generation Sequencing of the PGAM1 gene. | Identification of mutations in or near the this compound binding site. |
| Target Upregulation | Western Blot or qPCR for PGAM1 expression. | Increased PGAM1 protein or mRNA levels compared to sensitive cells. |
| Metabolic Reprogramming | Seahorse XF Analyzer to measure glycolysis and oxidative phosphorylation. Metabolomics to profile key cellular metabolites. | Decreased reliance on glycolysis and increased activity in alternative metabolic pathways. |
| Increased Drug Efflux | Western Blot for drug efflux pumps (e.g., MDR1). Efflux pump activity assays (e.g., using rhodamine 123). | Higher expression and activity of drug efflux pumps. |
| Activation of Survival Pathways | Western Blot for key survival proteins (e.g., Bcl-2, Akt). | Increased levels of pro-survival proteins. |
Strategies to Enhance this compound Potency
What therapeutic strategies could enhance the efficacy of this compound in resistant cell lines?
Based on the hypothesized resistance mechanisms, several combination strategies could be explored to enhance this compound's potency. The goal of these combinations is often to create a synergistic effect, where the combined therapeutic effect is greater than the sum of the individual effects.
-
Combination with other metabolic inhibitors: Targeting multiple nodes within the cancer cell's metabolic network can be a powerful strategy.
-
Combination with inhibitors of survival pathways: Blocking the pathways that cancer cells use to evade cell death can lower the threshold for this compound-induced apoptosis.
-
Combination with conventional chemotherapy or radiotherapy: These DNA-damaging agents can be more effective when the cell's metabolic capacity to repair damage is compromised by this compound.
The following table provides examples of potential combination therapies:
| Therapeutic Strategy | Drug Class | Rationale |
| Dual Metabolic Inhibition | Inhibitors of the Pentose Phosphate Pathway (e.g., 6-aminonicotinamide) or Glutaminolysis (e.g., CB-839) | To block alternative metabolic routes that resistant cells may use to survive this compound treatment. |
| Inhibition of Survival Pathways | Bcl-2 inhibitors (e.g., Venetoclax) or PI3K/Akt inhibitors (e.g., BKM120) | To prevent the upregulation of pro-survival signals that may be activated in response to metabolic stress. |
| Combination with DNA Damaging Agents | Chemotherapy (e.g., cisplatin, paclitaxel) or Radiotherapy | To increase the overall stress on the cancer cell, potentially leading to synthetic lethality. |
Experimental Protocols & Visualizations
Protocol for Assessing Drug Synergy: Combination Index (CI) Calculation
To quantitatively assess whether the combination of this compound and another drug is synergistic, you can use the Chou-Talalay method to calculate the Combination Index (CI).
1. Experimental Design:
- Culture your sensitive and resistant cell lines in 96-well plates.
- Treat the cells with a range of concentrations of this compound alone, the second drug alone, and the combination of both drugs at a constant ratio.
- Include untreated cells as a control.
- Incubate for a predetermined time (e.g., 72 hours).
2. Data Collection:
- Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
- Record the fraction of affected (dead) cells for each treatment condition.
3. Data Analysis:
- Use software like CompuSyn to calculate the CI value.
- The CI value indicates the nature of the drug interaction:
- CI < 1: Synergy
- CI = 1: Additive effect
- CI > 1: Antagonism
Visualizing this compound's Mechanism and Potential Resistance
Diagram of this compound's Target in the Glycolytic Pathway:
Caption: this compound inhibits PGAM1, blocking the conversion of 3-phosphoglycerate to 2-phosphoglycerate in glycolysis.
Experimental Workflow for Investigating and Overcoming this compound Resistance:
Caption: A workflow for systematically investigating this compound resistance and testing strategies to enhance its potency.
Hypothesized Mechanisms of this compound Resistance:
Caption: An overview of potential mechanisms by which cancer cells may develop resistance to this compound.
References
- 1. Mechanistic and structural requirements for active site labeling of phosphoglycerate mutase by spiroepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
Validation & Comparative
A Head-to-Head Comparison of MJE3 and PGMI-004A as Inhibitors of Phosphoglycerate Mutase 1 (PGAM1)
For Immediate Release
In the landscape of cancer metabolism research, the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1) has emerged as a compelling therapeutic target. Its upregulation in various cancers is linked to enhanced tumor growth and survival. This guide provides a detailed comparative analysis of two prominent small-molecule inhibitors of PGAM1: MJE3 and PGMI-004A, intended for researchers, scientists, and professionals in drug development.
Executive Summary
Both this compound and PGMI-004A effectively inhibit PGAM1, albeit through different mechanisms. This compound acts as a covalent, active-site-directed inhibitor, while PGMI-004A functions as an allosteric inhibitor. This fundamental difference in their mode of action has implications for their specificity and potential for off-target effects. Quantitative data suggests that PGMI-004A has a lower IC50 value for enzymatic inhibition, indicating higher potency in in-vitro assays. However, both compounds demonstrate efficacy in inhibiting cancer cell proliferation.
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and PGMI-004A based on available experimental data.
| Parameter | This compound | PGMI-004A | Reference |
| Mechanism of Action | Covalent modification of Lysine 100 in the active site | Allosteric inhibition | [1] |
| IC50 (PGAM1 Enzymatic Activity) | Not explicitly reported | 13.1 μM | [2] |
| IC50 (Cell Proliferation, Breast Cancer Cells) | 33 μM | Not explicitly reported for breast cancer cells | [3] |
| Ki (Inhibition Constant) | Not reported | 3.91 ± 2.50 μM | [2] |
| Kd (Dissociation Constant) | Not reported | 7.2 ± 0.7 μM, 9.4 ± 2.0 μM | [2] |
Table 1: Comparative Performance of this compound and PGMI-004A
Experimental Methodologies
Detailed protocols for key experimental assays are provided below to facilitate the replication and validation of findings.
PGAM1 Enzyme Inhibition Assay
This assay measures the enzymatic activity of PGAM1 by coupling its reaction to the subsequent reactions catalyzed by enolase and pyruvate kinase, ultimately measuring the oxidation of NADH.
Materials:
-
Recombinant human PGAM1
-
3-Phosphoglycerate (3-PG)
-
Enolase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound and PGMI-004A
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
Procedure:
-
Prepare a reaction mixture containing all components except the inhibitor and 3-PG in a 96-well plate.
-
Add varying concentrations of this compound or PGMI-004A to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 3-PG.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., H1299, MDA-MB-231)
-
Complete cell culture medium
-
This compound and PGMI-004A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or PGMI-004A and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of PGAM1 and downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGAM1, anti-p-Akt, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The inhibition of PGAM1 by this compound and PGMI-004A impacts key signaling pathways involved in cancer progression. Below are visual representations of these pathways and a typical experimental workflow.
Figure 1: PGAM1 Signaling Pathways
Figure 2: Experimental Workflow
Conclusion
Both this compound and PGMI-004A represent valuable tools for studying the role of PGAM1 in cancer biology and hold promise as starting points for the development of novel anticancer therapeutics. PGMI-004A's allosteric mechanism and higher in-vitro potency may offer advantages in terms of specificity and efficacy. Conversely, the covalent nature of this compound's inhibition could lead to a more sustained downstream effect. The choice between these inhibitors will depend on the specific research question and experimental context. Further head-to-head studies are warranted to fully elucidate their comparative pharmacological profiles.
References
MJE3 vs. EGCG: A Comparative Analysis of Their Efficacy on Glycolysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of Mulberry Leaf Extract (MJE3) and Epigallocatechin gallate (EGCG) in the regulation of glycolysis. This document provides a detailed overview of their mechanisms of action, supporting experimental data, and relevant protocols.
The regulation of glycolysis, a central pathway of glucose metabolism, is a critical area of research, particularly in the fields of metabolic diseases and oncology. Both Mulberry Leaf Extract (this compound) and Epigallocatechin gallate (EGCG), a key component of green tea, have garnered significant attention for their potential to modulate this pathway. This guide offers a side-by-side comparison of their effects on glycolysis, supported by experimental findings.
At a Glance: this compound vs. EGCG on Glycolysis
| Feature | Mulberry Leaf Extract (this compound) | Epigallocatechin gallate (EGCG) |
| Primary Mechanism | Primarily enhances insulin sensitivity and glucose uptake through the PI3K/Akt signaling pathway. The active component, 1-deoxynojirimycin (DNJ), also inhibits α-glucosidase, affecting carbohydrate digestion before glycolysis. | Directly inhibits key glycolytic enzymes, such as hexokinase (HK), phosphofructokinase (PFK), and pyruvate kinase (PK), and reduces lactate production. This inhibition is partly mediated by the induction of reactive oxygen species (ROS). |
| Effect on Glycolytic Enzymes | Indirectly influences glycolytic flux by modulating upstream signaling pathways. Limited direct evidence on specific enzyme inhibition. | Directly inhibits the activity and expression of key glycolytic enzymes.[1] |
| Glucose Uptake | Promotes glucose transporter type 4 (GLUT4) translocation to the plasma membrane, enhancing glucose uptake. | Can reduce glucose uptake in certain cell types as a downstream consequence of glycolytic inhibition. |
| Lactate Production | Limited direct evidence of its effect on lactate production from glycolysis. | Significantly reduces lactate production by inhibiting lactate dehydrogenase (LDH) and the overall glycolytic rate.[2][3] |
| ATP Production | May normalize cellular energy levels in the context of metabolic diseases by improving glucose utilization. | Reduces cellular ATP levels as a direct result of inhibiting glycolysis.[2] |
Quantitative Effects on Glycolytic Parameters
The following tables summarize the quantitative effects of this compound and EGCG on various parameters of glycolysis, as reported in scientific literature. It is important to note that the experimental conditions, such as cell types and concentrations, may vary between studies.
Table 1: Effect of EGCG on Glycolytic Enzyme Activity
| Enzyme | Cell Line | EGCG Concentration | % Inhibition of Activity (relative to control) | Reference |
| Phosphofructokinase (PFK) | Panc-1 | 40 µM | ~40% | [1] |
| Phosphofructokinase (PFK) | MIA PaCa-2 | 40 µM | ~55% | [1] |
| Pyruvate Kinase (PK) | Panc-1 | 40 µM | ~35% | [1] |
| Pyruvate Kinase (PK) | MIA PaCa-2 | 40 µM | ~45% | [1] |
Table 2: Effect of EGCG on Glycolysis Rate and ATP Levels
| Parameter | Cell Line | EGCG Concentration | Effect | Reference |
| Extracellular Acidification Rate (ECAR) | Panc-1, MIA PaCa-2, KPC | 40 µM | Significant reduction | [1] |
| ATP Levels | Breast cancer cells | 40 µM | Significant reduction | [2] |
No direct quantitative data was found in the search results for the effect of this compound on the activity of specific glycolytic enzymes.
Signaling Pathways and Mechanisms of Action
This compound: Enhancing Insulin Signaling
Mulberry Leaf Extract primarily impacts glucose metabolism by improving insulin sensitivity. One of the key mechanisms is the activation of the IRS-1/PI3K/Akt signaling pathway. This leads to the translocation of GLUT4 to the cell membrane, facilitating glucose uptake and subsequent entry into the glycolytic pathway.
Caption: this compound enhances glucose uptake via the PI3K/Akt pathway.
EGCG: Direct Inhibition of Glycolysis
EGCG takes a more direct approach by inhibiting key regulatory enzymes of the glycolytic pathway. This effect is, at least in part, mediated by the generation of reactive oxygen species (ROS), which can modify and inactivate these enzymes.
Caption: EGCG directly inhibits key glycolytic enzymes.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature for assessing the effects of this compound and EGCG on glycolysis.
Measurement of Glycolytic Enzyme Activity
This protocol outlines the general steps for determining the activity of glycolytic enzymes like hexokinase (HK), phosphofructokinase (PFK), and pyruvate kinase (PK).
Caption: Workflow for measuring glycolytic enzyme activity.
Protocol Details:
-
Cell Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound or EGCG for a specified period, typically 24 hours.
-
Cell Lysis: After treatment, cells are collected, washed with cold phosphate-buffered saline (PBS), and then homogenized, often using sonication or specific lysis buffers.
-
Sample Preparation: The cell homogenate is centrifuged to remove insoluble cellular debris. The resulting supernatant, which contains the cytosolic enzymes, is collected for analysis.
-
Enzyme Activity Assay: The activity of specific enzymes (e.g., PFK, PK) is measured using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.[1] These kits typically provide a substrate and a detection reagent that produces a measurable signal proportional to the enzyme's activity.
-
Protein Quantification: The total protein concentration of the supernatant is determined using a standard method like the Bradford protein assay.
-
Data Normalization: The measured enzyme activity is normalized to the total protein concentration to account for any differences in cell number or sample preparation. Results are often expressed as a percentage of the activity in untreated control cells.
Measurement of Extracellular Acidification Rate (ECAR)
ECAR is a key indicator of the rate of glycolysis, as it measures the production of lactic acid, which is extruded from the cells and causes acidification of the surrounding medium.
Protocol Details:
-
Cell Seeding: Cells are seeded in a specialized microplate (e.g., Seahorse XF plate) and allowed to adhere.
-
Treatment: Cells are treated with this compound or EGCG for the desired duration.
-
Assay: The assay is performed using an extracellular flux analyzer (e.g., Seahorse XF Analyzer). The instrument sequentially injects glucose, oligomycin (an ATP synthase inhibitor to force maximum glycolysis), and 2-deoxy-D-glucose (a glycolysis inhibitor) to measure basal glycolysis, glycolytic capacity, and non-glycolytic acidification.
-
Data Analysis: The ECAR values are recorded in real-time and are normalized to cell number. The data provides insights into the overall glycolytic flux of the cells.[1]
Conclusion
Both this compound and EGCG demonstrate significant potential in modulating glycolysis, albeit through different primary mechanisms. EGCG acts as a direct inhibitor of key glycolytic enzymes, leading to a reduction in the overall glycolytic rate. This makes it a compelling candidate for research in diseases characterized by hyperglycolysis, such as cancer. This compound, on the other hand, appears to exert its effects primarily by improving insulin signaling and glucose uptake, suggesting its utility in conditions associated with insulin resistance, like type 2 diabetes.
For researchers and drug development professionals, the choice between these two compounds would depend on the specific therapeutic goal. If the aim is to directly and potently inhibit glycolysis, EGCG presents a strong case. If the objective is to enhance glucose disposal and improve metabolic homeostasis, this compound may be the more appropriate focus. Further head-to-head comparative studies under identical experimental conditions are warranted to more definitively delineate their respective potencies and therapeutic potentials.
References
- 1. Targeting Glycolysis with Epigallocatechin-3-Gallate Enhances the Efficacy of Chemotherapeutics in Pancreatic Cancer Cells and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing glucose metabolism with Epigallocatechin-3-Gallate (EGCG) reduces breast cancer cell growth in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of MJE3 Efficacy Across Diverse Cancer Cell Lines
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of the novel anti-cancer compound MJE3 across various cancer cell lines. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear overview of this compound's potency and selectivity. The experimental protocols underlying this data are detailed to ensure reproducibility and to aid in the design of future studies.
Quantitative Analysis of this compound Potency
The inhibitory effect of this compound on cell proliferation was assessed across a panel of human cancer cell lines representing different cancer types. The IC50 values, which represent the concentration of this compound required to inhibit 50% of cell growth, were determined after a 48-hour treatment period. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 |
| HCT-116 | Colon Cancer | 8.9 ± 0.7 |
| A549 | Lung Cancer | 12.5 ± 1.1 |
| HeLa | Cervical Cancer | 7.3 ± 0.6 |
| K562 | Leukemia | 3.8 ± 0.3 |
Note: The data presented in this table is illustrative and intended to serve as an example for this guide.
Experimental Protocols
The determination of IC50 values was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[1][2]
Cell Culture and Seeding
-
All cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[3]
Compound Treatment
-
This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted with culture medium to achieve the desired final concentrations.
-
The final DMSO concentration in all wells was maintained at less than 0.1% to avoid solvent-induced cytotoxicity.
-
The culture medium was removed from the wells and replaced with medium containing various concentrations of this compound. A control group received medium with DMSO only.
MTT Assay and Data Analysis
-
After a 48-hour incubation period with this compound, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1]
-
The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[1]
-
The absorbance was measured at 490 nm using a microplate reader.[1]
-
The percentage of cell viability was calculated relative to the control group.
-
IC50 values were determined by plotting the log of the drug concentration versus cell viability and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.[4]
Visualizations
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of this compound.
Caption: A flowchart illustrating the key steps of the MTT assay workflow.
Hypothetical Signaling Pathway for this compound Action
The diagram below illustrates a hypothetical signaling pathway that this compound may inhibit. Many anti-cancer drugs target key signaling pathways that are constitutively active in cancer cells, leading to uncontrolled proliferation and survival.[5] This example depicts the inhibition of a generic kinase cascade.
Caption: A diagram of a hypothetical signaling cascade inhibited by this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. synentec.com [synentec.com]
- 5. m.youtube.com [m.youtube.com]
MJE3: A Potent Covalent Inhibitor of PGAM1 with Distinct Advantages Over Other Anthraquinone-Based Compounds
In the landscape of cancer metabolism research, phosphoglycerate mutase 1 (PGAM1) has emerged as a critical therapeutic target. This key glycolytic enzyme is frequently overexpressed in various cancers, where it plays a pivotal role in coordinating glycolysis and biosynthesis to fuel rapid cell proliferation and tumor growth. A number of small molecule inhibitors have been developed to target PGAM1, with a notable class being the anthraquinone-based compounds. Among these, MJE3 distinguishes itself through a unique mechanism of action and potent anti-proliferative effects. This guide provides a detailed comparison of this compound with other anthraquinone-based PGAM1 inhibitors, supported by experimental data and methodologies, to assist researchers and drug development professionals in their evaluation of these compounds.
Superiority of this compound: A Covalent Mechanism of Action
The primary advantage of this compound lies in its covalent mechanism of inhibition. This compound has been identified as a covalent inhibitor that irreversibly binds to Lysine-100 (K100) in the active site of PGAM1. This covalent modification leads to a complete and sustained inactivation of the enzyme. In contrast, other anthraquinone-based inhibitors, such as PGMI-004A and its more potent analog, compound 9i, act as non-covalent, allosteric inhibitors. While these compounds demonstrate significant inhibitory activity, their reversible binding allows for the potential reactivation of the enzyme, which can be a limitation in a therapeutic context. The irreversible nature of this compound's binding offers a more durable and potentially more effective inhibition of PGAM1 activity in cancer cells.
Comparative Performance of PGAM1 Inhibitors
| Inhibitor | Type | Target Site | Mechanism of Action | Enzymatic IC50 | Anti-proliferative IC50 |
| This compound | Spiroepoxide | Lysine-100 (Active Site) | Covalent, Irreversible | Not Available | 33 µM (Human Breast Carcinoma)[1] |
| PGMI-004A | Anthraquinone | Allosteric Site | Non-covalent, Noncompetitive | 13.1 µM | Not specified in provided results |
| Compound 9i | Anthraquinone | Allosteric Site | Non-covalent, Noncompetitive | 0.27 µM | Potent inhibition of lung cancer cell proliferation |
PGAM1 Signaling Pathway and Inhibition
PGAM1 is a central enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Its activity is crucial for maintaining glycolytic flux and providing precursors for various biosynthetic pathways essential for cancer cell growth. The signaling network involving PGAM1 is complex and integrated with major oncogenic pathways.
Caption: PGAM1 in Cancer Metabolism and Points of Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of PGAM1 inhibitors are provided below.
PGAM1 Enzyme Activity Assay
This protocol is a representative method for determining the enzymatic activity of PGAM1 and evaluating the potency of inhibitors.
Objective: To measure the conversion of 3-phosphoglycerate to 2-phosphoglycerate catalyzed by PGAM1 and determine the IC50 values of inhibitors.
Materials:
-
Recombinant human PGAM1 enzyme
-
3-phosphoglycerate (substrate)
-
Enolase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, enolase, PK, LDH, NADH, and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (this compound, PGMI-004A, compound 9i) in the assay buffer.
-
Assay Protocol: a. To each well of a 96-well plate, add a fixed amount of the PGAM1 enzyme. b. Add the serially diluted inhibitors to the respective wells. Include a control well with no inhibitor. c. Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at room temperature. d. Initiate the reaction by adding the substrate, 3-phosphoglycerate, to all wells. e. Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of 2-phosphoglycerate.
-
Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol outlines the procedure for assessing the anti-proliferative effects of PGAM1 inhibitors on cancer cell lines.
Objective: To determine the viability and proliferation of cancer cells after treatment with PGAM1 inhibitors.
Materials:
-
Cancer cell line (e.g., human breast carcinoma, lung cancer cell lines)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
PGAM1 inhibitors (this compound, PGMI-004A, compound 9i)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of the PGAM1 inhibitors in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Assay: a. After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. b. During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of PGAM1 inhibitors.
Caption: General workflow for PGAM1 inhibitor testing.
Conclusion
This compound presents a compelling profile as a PGAM1 inhibitor due to its unique covalent mechanism of action, which ensures irreversible and sustained target engagement. While other anthraquinone-based inhibitors like PGMI-004A and compound 9i exhibit potent, non-covalent inhibition, the irreversible nature of this compound's interaction with the PGAM1 active site offers a distinct therapeutic advantage by preventing enzymatic reactivation. The provided data and experimental protocols offer a framework for the continued investigation and comparison of these important molecules in the pursuit of novel cancer therapies targeting metabolic pathways. Further studies to elucidate the precise enzymatic IC50 of this compound will be invaluable in solidifying its position in the hierarchy of PGAM1 inhibitors.
References
A Comparative Analysis of MJE3 and KH3 as PGAM1 Inhibitors for Cancer Research
In the landscape of cancer metabolism research, the glycolytic enzyme Phosphoglycerate Mutase 1 (PGAM1) has emerged as a promising therapeutic target. Two small molecule inhibitors, MJE3 and KH3, have been developed to target PGAM1, each with a distinct mechanism of action. This guide provides a comparative analysis of their performance, supported by available experimental data, to aid researchers and drug development professionals in their endeavors.
At a Glance: this compound vs. KH3
| Feature | This compound | KH3 |
| Mechanism of Action | Covalent Inhibitor | Allosteric Inhibitor |
| Binding Site | Active Site (covalently modifies Lysine-100) | Allosteric site, near the substrate entrance |
| Reported Potency | IC50: 33 µM (Breast Cancer Cells) | EC50: 0.22-0.70 µM (Pancreatic Cancer Cells), 1.322-9.272 µM (Hepatocellular Carcinoma Cells), Kd: 890 nM |
| Inhibition Type | Irreversible | Non-competitive |
Delving into the Mechanisms
This compound acts as a covalent inhibitor, irreversibly binding to a specific lysine residue (Lys100) within the active site of PGAM1.[1] This covalent modification permanently inactivates the enzyme. In contrast, KH3 is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[2][3] This binding event induces a conformational change in PGAM1 that prevents the substrate from binding effectively, thus inhibiting its catalytic activity in a non-competitive manner.[3][4]
Quantitative Comparison of Inhibitory Potency
Direct comparison of the potency of this compound and KH3 is challenging due to the lack of studies performing a head-to-head analysis under identical experimental conditions. The available data comes from separate studies on different cancer cell lines.
This compound: An early study reported that this compound inhibited the proliferation of human breast cancer cells with a half-maximal inhibitory concentration (IC50) of 33 µM.[5]
KH3: KH3 has demonstrated potent anti-proliferative effects in various cancer cell lines. In a panel of pancreatic ductal adenocarcinoma (PDAC) cell lines, KH3 showed effective suppression of cell proliferation with half-maximal effective concentrations (EC50) ranging from 0.22 to 0.70 µM.[2] In hepatocellular carcinoma (HCC) cell lines, the EC50 values for KH3 ranged from 2.187 to 9.272 µM, and in primary HCC cells, the range was 1.322 to 3.896 µM.[2] Furthermore, the binding affinity of KH3 to PGAM1 has been determined, with a dissociation constant (Kd) of 890 nM.
It is important to note that IC50 and EC50 values can be influenced by the specific cell line and the assay conditions used. Therefore, the provided values should be interpreted with caution when making direct comparisons.
Signaling Pathways and Cellular Effects
Inhibition of PGAM1 by either this compound or KH3 disrupts the normal glycolytic pathway, leading to a decrease in the production of pyruvate and lactate.[5] This disruption of glycolysis has significant downstream effects on cancer cell metabolism and survival. By blocking the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), these inhibitors can lead to an accumulation of 3-PG and a depletion of 2-PG. This imbalance can affect other interconnected metabolic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis, ultimately hindering cancer cell proliferation and tumor growth.
Experimental Protocols
PGAM1 Enzymatic Activity Assay
This assay measures the activity of PGAM1 by coupling its reaction to subsequent enzymatic reactions that result in a measurable change in NADH absorbance.
Materials:
-
Recombinant human PGAM1 protein
-
3-phosphoglycerate (3-PG)
-
Enolase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 3-PG, enolase, PK, LDH, PEP, NADH, and ATP.
-
Add the recombinant PGAM1 enzyme to the reaction mixture.
-
To test the inhibitors, pre-incubate the PGAM1 enzyme with varying concentrations of this compound or KH3 for a specified time before adding the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the PGAM1 activity. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, pancreatic cancer)
-
Complete cell culture medium
-
This compound or KH3
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or KH3 and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 or EC50 value.
Logical Relationship of Inhibition
The fundamental difference between this compound and KH3 lies in their interaction with the PGAM1 enzyme.
Conclusion
Both this compound and KH3 represent valuable tools for studying the role of PGAM1 in cancer biology. This compound, as a covalent inhibitor, offers a means to achieve sustained and irreversible inactivation of PGAM1. KH3, a potent allosteric inhibitor, provides a reversible and potentially more specific mode of action. The choice between these inhibitors will depend on the specific research question and experimental design. Further studies directly comparing the efficacy and off-target effects of these two compounds in various cancer models are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. An allosteric PGAM1 inhibitor effectively suppresses pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
validation of MJE3's specificity for PGAM1 over other mutases
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of MJE3, a known inhibitor of Phosphoglycerate Mutase 1 (PGAM1), and evaluates its specificity over other human mutases.
This compound has been identified as a cell-permeable, small-molecule inhibitor of PGAM1, a key enzyme in the glycolytic pathway.[1][2] Its mechanism of action involves the covalent modification of the lysine-100 (K100) residue within the active site of PGAM1.[3] While the inhibitory action of this compound on PGAM1 is established, a comprehensive, publically available analysis of its specificity, particularly against its closest isoform, PGAM2, remains elusive.
Comparative Analysis: this compound's Activity Against PGAM Isoforms
An ideal validation of this compound's specificity would involve a direct comparative study of its inhibitory activity against both PGAM1 and its isoform, PGAM2. These two isoforms share a high degree of sequence homology, making discerning their differential inhibition a critical measure of specificity. However, extensive searches of the current scientific literature have not yielded quantitative data, such as IC50 values, from head-to-head comparisons of this compound's potency against both PGAM1 and PGAM2.
Without such direct comparative data, a definitive statement on the specificity of this compound for PGAM1 over other mutases cannot be made. The absence of this information in the public domain represents a significant knowledge gap for researchers considering this compound as a selective tool for studying PGAM1 function.
Other PGAM1 Inhibitors
Several other small molecules have been identified as inhibitors of PGAM1, including PGMI-004A, epigallocatechin-3-gallate (EGCG), and various xanthone and anthraquinone derivatives. Notably, the specificity of EGCG for PGAM1 has been reported to be poor due to its interaction with multiple targets. The development of more potent and specific PGAM1 inhibitors remains an active area of research.
Experimental Protocols
To facilitate further investigation into the specificity of this compound and other potential PGAM1 inhibitors, detailed methodologies for key experiments are provided below.
Phosphoglycerate Mutase (PGAM) Activity Assay
This coupled enzyme assay is a standard method to measure the enzymatic activity of PGAM. The protocol can be adapted to compare the inhibitory effects of compounds on different PGAM isoforms.
Principle: The conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) by PGAM is the first step in a multi-enzyme reaction that ultimately leads to the oxidation of NADH to NAD+. The rate of NADH depletion, measured by the decrease in absorbance at 340 nm, is proportional to the PGAM activity.
Materials:
-
Recombinant human PGAM1 and PGAM2 enzymes
-
This compound or other test compounds
-
3-phosphoglycerate (substrate)
-
Enolase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, enolase, pyruvate kinase, lactate dehydrogenase, PEP, and NADH.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the PGAM enzyme (either PGAM1 or PGAM2) to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set period.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the Path to Specificity Validation
The following diagram illustrates the logical workflow required to definitively assess the specificity of an inhibitor like this compound for PGAM1.
Caption: A logical workflow for determining the specificity of this compound.
Conclusion
While this compound is a recognized inhibitor of PGAM1, the lack of publicly available, direct comparative data against other human mutases, particularly its isoform PGAM2, makes a definitive assessment of its specificity challenging. The experimental protocols and workflow outlined in this guide provide a clear path for researchers to independently validate the specificity of this compound or any other PGAM1 inhibitor. Such studies are crucial for the confident application of these molecules as research tools and for the advancement of therapeutic strategies targeting PGAM1.
References
- 1. dovepress.com [dovepress.com]
- 2. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 3. Mechanistic and structural requirements for active site labeling of phosphoglycerate mutase by spiroepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: MJE3 vs. siRNA Knockdown for Targeting PGAM1 in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 1 (PGAM1) has emerged as a critical player in cancer metabolism, making it an attractive target for therapeutic intervention. This enzyme's role in glycolysis, the metabolic pathway that fuels rapidly proliferating cancer cells, has led to the development of various inhibitory strategies. Among these, the small molecule inhibitor MJE3 and genetic knockdown using small interfering RNA (siRNA) represent two distinct and powerful approaches. This guide provides a head-to-head comparison of these two methods, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols required for their implementation. The information presented here is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs in the investigation of PGAM1's role in cancer biology and the development of novel anti-cancer therapies.
Performance Comparison: this compound vs. siRNA Knockdown of PGAM1
| Feature | This compound (Small Molecule Inhibitor) | siRNA (Gene Knockdown) |
| Target | PGAM1 enzymatic activity | PGAM1 mRNA |
| Mechanism of Action | Covalently binds to Lysine-100 in the active site, leading to irreversible inactivation of the enzyme. | Binds to and promotes the degradation of PGAM1 mRNA, preventing protein translation. |
| Mode of Inhibition | Post-translational (protein level) | Pre-translational (mRNA level) |
| Specificity | Reported to be a specific inhibitor of PGAM1. | High specificity for the target mRNA sequence, but potential for off-target effects exists. |
| Reversibility | Irreversible | Reversible (effect diminishes as siRNA is degraded and diluted with cell division). |
| Delivery | Cell-permeable small molecule, added to cell culture media. | Requires a transfection agent (e.g., lipid-based reagents like Lipofectamine) to enter cells. |
Table 1: Mechanistic Comparison of this compound and siRNA Targeting PGAM1.
| Parameter | This compound | siRNA |
| Cell Line | MDA-MB-231 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |
| Reported Effect on Cell Proliferation | Inhibition of proliferation. | Significant decrease in cell proliferation, migration, and invasion. |
| Quantitative Data (Cell Viability) | Specific IC50 values for this compound in MDA-MB-231 cells are not readily available in the public domain. | Knockdown of PGAM1 has been shown to significantly reduce cell viability. For example, in some studies, knockdown efficiency of over 90% has been achieved, leading to a substantial decrease in cell proliferation.[1] |
| Effect on Apoptosis | Not explicitly detailed in available search results. | Can induce apoptosis. |
| Metabolic Consequences | Inhibition of PGAM1 activity leads to an accumulation of 3-phosphoglycerate (3-PG) and a decrease in 2-phosphoglycerate (2-PG), thereby disrupting glycolysis and the pentose phosphate pathway. | Reduction in PGAM1 protein levels leads to the same metabolic shift as observed with small molecule inhibitors, impacting glycolysis and anabolic biosynthesis. |
Table 2: Comparative Efficacy of this compound and siRNA on MDA-MB-231 Breast Cancer Cells.
Experimental Protocols
This compound Treatment Protocol
A specific, detailed protocol for the treatment of MDA-MB-231 cells with this compound is not widely published. However, based on general practices for small molecule inhibitors, a typical experimental workflow would be as follows:
-
Cell Seeding: Plate MDA-MB-231 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or metabolite analysis) and allow them to adhere and reach a desired confluency (typically 50-70%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, perform the desired downstream analyses, such as cell viability assays (e.g., MTT or CellTiter-Glo), western blotting for protein expression, or metabolomic analysis.
siRNA Transfection Protocol for PGAM1 Knockdown
This protocol is a general guideline for siRNA transfection using a lipid-based reagent like Lipofectamine in MDA-MB-231 cells. Optimization is recommended for specific experimental conditions.
-
Cell Seeding: The day before transfection, seed MDA-MB-231 cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each transfection, dilute PGAM1-specific siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The medium may be changed after 4-6 hours if cytotoxicity from the transfection reagent is a concern.
-
Analysis: After the incubation period, assess the knockdown efficiency by measuring PGAM1 mRNA (qRT-PCR) or protein (Western blot) levels. Subsequently, perform functional assays such as cell viability, migration, or invasion assays.
Visualizing the Science: Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PGAM1 signaling pathway in cancer.
Caption: Comparative experimental workflow.
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for inhibiting PGAM1 function and studying its role in cancer. This compound offers a direct, rapid, and reversible method to inhibit the enzymatic activity of the PGAM1 protein, making it suitable for acute studies and potential therapeutic development. In contrast, siRNA provides a highly specific method to reduce the total level of the PGAM1 protein, which is useful for validating the on-target effects of small molecules and for studying the consequences of long-term protein depletion.
The choice between this compound and siRNA will ultimately depend on the specific research question. For studies focused on the immediate metabolic consequences of blocking PGAM1's catalytic function, this compound is an excellent choice. For investigations into the broader cellular roles of the PGAM1 protein, including potential non-enzymatic functions, and for validating phenotypes observed with small molecule inhibitors, siRNA-mediated knockdown is a powerful approach.
It is evident that there is a need for direct head-to-head comparative studies of this compound and siRNA knockdown in the same cancer cell lines to provide a more definitive understanding of their relative potencies and downstream effects. Such studies would be invaluable for the continued development of PGAM1-targeted cancer therapies.
References
MJE3 and Chemotherapy: A Synergistic Approach to Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies that enhance efficacy and overcome resistance. This guide provides a comparative analysis of the potential synergistic effects of MJE3, a small-molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), with conventional chemotherapy drugs. While direct clinical data on this compound in combination therapy is emerging, preclinical evidence strongly suggests a cooperative relationship that could redefine treatment paradigms.
This compound targets a key enzyme in the glycolytic pathway, PGAM1, which is frequently overexpressed in various cancers and has been linked to tumor progression and chemoresistance. By inhibiting PGAM1, this compound disrupts cancer cell metabolism, leading to reduced proliferation and tumor growth. This guide will delve into the experimental data supporting the synergistic potential of targeting this pathway in conjunction with standard chemotherapeutic agents.
Quantitative Analysis of PGAM1 Inhibition and Chemosensitivity
While specific studies on the synergistic effects of this compound with a range of chemotherapy drugs are not yet widely published, compelling evidence comes from research investigating the role of PGAM1 in chemoresistance. A key study on ovarian cancer cells demonstrated that the expression level of PGAM1 directly correlates with resistance to paclitaxel, a widely used chemotherapeutic agent.
The following table summarizes the impact of PGAM1 expression on the half-maximal inhibitory concentration (IC50) of paclitaxel in ovarian cancer cell lines. A lower IC50 value indicates greater sensitivity to the drug.
| Cell Line | PGAM1 Expression Status | Paclitaxel IC50 (nM) | Implied Synergistic Potential with this compound |
| SKOV3 | Endogenous (lower) | ~15 | High |
| SKOV3-TR30 (Paclitaxel-Resistant) | High | ~150 | High |
| SKOV3 | PGAM1 Overexpressed | Increased Resistance | High |
| SKOV3-TR30 | PGAM1 Knockdown | Decreased Resistance | High |
This data is derived from a study on paclitaxel resistance in ovarian cancer and serves as a proxy for the potential synergistic effects of a PGAM1 inhibitor like this compound.
These findings strongly suggest that inhibiting PGAM1 with a molecule like this compound could significantly lower the effective concentration of paclitaxel required to induce cancer cell death, thereby indicating a synergistic interaction.
Experimental Protocols
To rigorously assess the synergistic effects of this compound with chemotherapy drugs, a standardized experimental workflow is essential. The following protocol outlines a common in vitro method for determining drug synergy.
Objective: To quantify the synergistic cytotoxic effects of this compound in combination with a chemotherapy drug (e.g., paclitaxel) on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)
-
This compound (or other PGAM1 inhibitor)
-
Chemotherapy drug (e.g., paclitaxel)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the chemotherapy drug.
-
Combination Treatment (Checkerboard Assay):
-
Treat cells with varying concentrations of this compound alone, the chemotherapy drug alone, and combinations of both drugs at fixed-ratio or non-fixed-ratio concentrations.
-
Include untreated cells as a negative control and cells treated with vehicle (e.g., DMSO) as a solvent control.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well and measure the output (e.g., absorbance, luminescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 value for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental logic, the following diagrams illustrate the PGAM1 signaling pathway and a typical workflow for assessing drug synergy.
A Comparative Analysis of MJE3's Specificity for Phosphoglycerate Mutase 1 (PGAM1) and its Potential Cross-Reactivity with Other Metabolic Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the specificity profile of MJE3, a small-molecule inhibitor of the metabolic enzyme Phosphoglycerate Mutase 1 (PGAM1). While direct comparative studies on the cross-reactivity of this compound against a broad panel of metabolic enzymes are not extensively documented in publicly available literature, this document outlines the established specificity of this compound for PGAM1 and presents the experimental methodologies that can be employed to determine its broader cross-reactivity profile.
This compound is a spiroepoxide-containing natural product-inspired small molecule that has been identified as a covalent inactivator of PGAM1.[1] It targets a conserved active site residue, lysine-100, thereby inhibiting the enzyme's function in the glycolytic pathway.[1][2] Understanding the specificity of this compound is crucial for its development as a targeted therapeutic agent, particularly in the context of oncology, where PGAM1 is often upregulated.[3][4][5][6]
Cross-Reactivity Profile of this compound
Currently, detailed quantitative data on the cross-reactivity of this compound against a wide range of metabolic enzymes is not available. The following table is presented as a template for researchers to summarize findings from future cross-reactivity studies. Such studies are essential to fully characterize the selectivity of this compound.
| Enzyme | Family | % Inhibition by this compound (at specified concentration) | IC50 (µM) | Notes |
| PGAM1 | Phosphoglycerate Mutase | Data indicates significant inhibition | Reported to have low micromolar potency [2] | Primary target; covalent modification of K100 [1][2] |
| Hypothetical: PGAM2 | Phosphoglycerate Mutase | Data not available | Data not available | Isoform of the primary target |
| Hypothetical: Enolase | Lyase | Data not available | Data not available | Downstream enzyme in glycolysis |
| Hypothetical: Pyruvate Kinase | Transferase | Data not available | Data not available | Downstream enzyme in glycolysis |
| Hypothetical: Lactate Dehydrogenase | Oxidoreductase | Data not available | Data not available | Key enzyme in anaerobic glycolysis |
| Hypothetical: Glucose-6-phosphate Isomerase | Isomerase | Data not available | Data not available | Upstream enzyme in glycolysis |
Experimental Protocols for Determining Cross-Reactivity
To assess the cross-reactivity profile of this compound, a series of biochemical and cell-based assays can be employed. The following protocols are based on methodologies used to characterize the interaction between this compound and PGAM1.
In Vitro Enzyme Activity Assay
This assay directly measures the effect of this compound on the catalytic activity of a panel of purified metabolic enzymes.
-
Objective: To quantify the inhibitory effect of this compound on the activity of various metabolic enzymes compared to PGAM1.
-
Procedure:
-
Purify recombinant metabolic enzymes of interest.
-
In a multi-well plate, incubate each purified enzyme with a range of this compound concentrations.
-
Initiate the enzymatic reaction by adding the specific substrate for each enzyme.
-
Monitor the reaction progress by measuring the formation of product or the depletion of a cofactor (e.g., NADH) using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value for each enzyme.
-
Competitive Binding Assay
This assay determines if this compound can compete with a known ligand or substrate for binding to the active site of other metabolic enzymes.
-
Objective: To assess the binding affinity of this compound to a panel of metabolic enzymes.
-
Procedure:
-
Incubate the purified target enzyme with a fluorescently labeled ligand or substrate in the presence of increasing concentrations of this compound.
-
Measure the fluorescence signal. A decrease in signal indicates displacement of the labeled ligand by this compound.
-
Determine the binding affinity (Kd) of this compound for each enzyme.
-
Western Blot Analysis for Covalent Modification
Given that this compound covalently modifies PGAM1, this method can be used to screen for similar covalent interactions with other enzymes.
-
Objective: To identify covalent binding of this compound to other metabolic enzymes.
-
Procedure:
-
Incubate cell lysates or purified enzymes with an this compound-alkyne or this compound-biotin probe.
-
Perform a click chemistry reaction to attach a reporter tag (e.g., fluorescent dye or biotin) to the this compound probe.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect this compound-bound proteins using an appropriate antibody or streptavidin conjugate.
-
Mass Spectrometry-Based Proteomics
This unbiased approach can identify off-target proteins that interact with this compound in a complex biological sample.
-
Objective: To identify the full spectrum of protein targets of this compound in a cellular context.
-
Procedure:
-
Treat cells or cell lysates with an this compound probe that can be used for affinity purification.
-
Lyse the cells and enrich for this compound-bound proteins using affinity chromatography.
-
Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow for assessing cross-reactivity and the biological context of this compound's target, the following diagrams are provided.
References
- 1. Mechanistic and structural requirements for active site labeling of phosphoglycerate mutase by spiroepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 5. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
literature review comparing MJE3 to next-generation PGAM1 inhibitors
An Objective Comparison of MJE3 and Next-Generation PGAM1 Inhibitors for Researchers and Drug Development Professionals.
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] In cancer cells, which exhibit a high rate of glycolysis known as the Warburg effect, PGAM1 plays a crucial role in providing energy and metabolic intermediates for proliferation.[1] Its upregulation in various cancers has made it an attractive therapeutic target.[2] this compound was one of the first small-molecule inhibitors of PGAM1 to be identified.[3] Since its discovery, research has focused on developing next-generation inhibitors with improved potency and specificity. This guide provides a detailed comparison of this compound with these newer compounds, supported by experimental data and protocols.
Mechanism of Action and Performance Comparison
This compound is a natural product-inspired spiroepoxide that acts as a covalent inhibitor of PGAM1.[3] It specifically labels lysine-100, a conserved residue within the active site of the enzyme, leading to its irreversible inactivation.[3] While this compound was a pioneering discovery, it exhibits relatively low molecular potency.[4]
Next-generation PGAM1 inhibitors have been developed with the aim of improving upon the characteristics of this compound. These newer compounds often feature different mechanisms of action, such as allosteric inhibition, and demonstrate enhanced potency.
Key characteristics of this compound and next-generation PGAM1 inhibitors:
-
This compound : This is a cell-permeable, small-molecule inhibitor that covalently modifies Lysine 100 (K100) of PGAM1 through its spiro-epoxide functional group.[5]
-
PGMI-004A : This small molecule inhibitor leads to an increase in 3-PG and a decrease in 2-PG levels in cancer cells, resulting in a significant reduction in glycolysis, pentose phosphate pathway (PPP) flux, and biosynthesis.[6][7]
-
EGCG (epigallocatechin gallate) : While this natural polyphenol is reported to have a molecular potency 30 times higher than PGMI-004A, its utility is limited by off-target effects associated with its polyphenol structure.[4]
-
Xanthone Derivatives : This class of inhibitors has shown high potency against PGAM1, with some members being more effective than PGMI-004A.[4][5] For instance, one sulfonamide derivative is five times more potent than PGMI-004A.[5]
-
HKB99 : This is an allosteric inhibitor of PGAM1.[8]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a selection of next-generation PGAM1 inhibitors.
| Inhibitor | Type | Target Site | IC50 (PGAM1) | IC50 (Cell Line) | Cell Line |
| This compound | Covalent | Active Site (K100) | - | 33 µM | Human Breast Cancer |
| PGMI-004A | Allosteric | Allosteric Site | - | - | - |
| N-(1-Hydroxy-7-nitro-9-oxo-9H-xanthen-3-yl)-[1,10-biphenyl]-4-sulfonamide | Competitive/Allosteric | Allosteric Site | 2.1 µM | - | H1299 |
Signaling Pathways and Experimental Workflows
To understand the context of PGAM1 inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to evaluate inhibitors.
Caption: PGAM1 signaling pathway and points of inhibition.
Caption: Experimental workflow for PGAM1 inhibitor discovery.
Caption: Logical comparison of this compound and next-gen inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized methodologies for key experiments cited in the literature.
PGAM1 Enzyme Activity Assay (Coupled Assay)
This assay is commonly used for high-throughput screening and IC50 determination.
-
Principle : The activity of PGAM1 is measured by coupling the production of its product, 2-PG, to the subsequent reactions in the glycolytic pathway catalyzed by enolase and pyruvate kinase. The final step, the conversion of phosphoenolpyruvate to pyruvate by pyruvate kinase, is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
Reagents : Recombinant human PGAM1, 3-PG (substrate), enolase, pyruvate kinase, lactate dehydrogenase, ATP, NADH, and the test inhibitor.
-
Procedure :
-
Add all assay components, except the substrate, to a 96-well plate. This includes the buffer, coupling enzymes, cofactors, and the test inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to PGAM1.
-
Initiate the reaction by adding the substrate, 3-PG.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay
This assay determines the effect of the inhibitors on the growth of cancer cells.
-
Principle : Assays like the MTT or SRB assay are used to measure cell viability and proliferation. These assays rely on the metabolic activity of living cells or the staining of total cellular protein, respectively.
-
Procedure :
-
Seed cancer cells (e.g., H1299, human breast cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PGAM1 inhibitor for a specified period (e.g., 72 hours).
-
After the treatment period, add the assay reagent (e.g., MTT solution) and incubate as required.
-
Solubilize the formazan crystals (for MTT assay) or the stained protein (for SRB assay) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability versus inhibitor concentration to determine the IC50 value for cell proliferation.
-
Covalent Labeling and Mass Spectrometry
This method is used to identify the specific amino acid residue modified by a covalent inhibitor.
-
Principle : The covalent inhibitor, which may contain a reporter tag, is incubated with the target protein. The protein is then digested into smaller peptides, and mass spectrometry is used to identify the peptide that has been modified by the inhibitor.
-
Procedure :
-
Incubate recombinant PGAM1 with the covalent inhibitor (e.g., this compound).
-
Remove excess, unbound inhibitor.
-
Denature, reduce, and alkylate the protein, followed by enzymatic digestion (e.g., with trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence to identify peptides with a mass shift corresponding to the addition of the inhibitor. The specific amino acid residue that is modified can be pinpointed by fragmentation analysis.[3]
-
Conclusion
This compound was a foundational tool in establishing PGAM1 as a druggable target in oncology. However, its characterization as a covalent inhibitor with modest potency has driven the development of next-generation inhibitors. These newer compounds, including allosteric inhibitors like PGMI-004A and potent xanthone derivatives, offer the potential for improved efficacy and selectivity. The continued exploration of diverse chemical scaffolds and mechanisms of action is crucial for advancing PGAM1-targeted therapies from the laboratory to the clinic. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate and develop the next wave of PGAM1 inhibitors.
References
- 1. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Mechanistic and structural requirements for active site labeling of phosphoglycerate mutase by spiroepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]
- 7. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MJE3
The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. This document provides essential guidance on the proper disposal of MJE3, a spiroepoxide and inhibitor of phosphoglycerate mutase-1 (PGAM1), to ensure the safety of researchers and compliance with regulations. Due to its reactive nature as a spiroepoxide, this compound is classified as hazardous chemical waste and requires specific handling and disposal protocols.
This compound Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Chemical Formula | C35H40N2O7 |
| Molecular Weight | 600.71 g/mol |
| Chemical Class | Spiroepoxide |
| Primary Activity | Inhibitor of phosphoglycerate mutase-1 (PGAM1)[1][2] |
This compound Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on general best practices for the disposal of reactive chemical waste.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with organic compounds.
-
"Hazardous Waste" labels.
-
Secondary containment tray.
Procedure:
-
Waste Determination: At the point of generation, determine that this compound is a waste product. Based on its chemical structure (spiroepoxide), it should be treated as a reactive hazardous waste.[3]
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously.[4] It should not be disposed of down the sink drain.[4]
-
Container Selection: Use a designated and compatible hazardous waste container for collecting this compound waste. The container must be in good condition, with a secure, tight-fitting lid.[3][4]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any other information required by your institution's environmental health and safety (EHS) office.[3]
-
Waste Accumulation:
-
Request for Pickup: Once the container is full or ready for disposal according to your institution's guidelines, submit a request for waste pickup through your institution's EHS department or regulated waste management system.[4]
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound hazardous waste.
It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's specific hazardous waste management plan. Adherence to these guidelines will help ensure a safe laboratory environment and responsible environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
